molecular formula C16H25ClN2O2 B1146610 N-Hydroxy Ropinirole Hydrochloride CAS No. 1542267-72-0

N-Hydroxy Ropinirole Hydrochloride

Cat. No.: B1146610
CAS No.: 1542267-72-0
M. Wt: 312.83 g/mol
InChI Key: BVEOQANBIKVIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy Ropinirole Hydrochloride, also known as N-Hydroxy Ropinirole Hydrochloride, is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy Ropinirole Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy Ropinirole Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1542267-72-0

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20;/h5-7,20H,3-4,8-12H2,1-2H3;1H

InChI Key

BVEOQANBIKVIDS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O.Cl

Synonyms

4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

Advanced Characterization and Safety Profiling of N-Hydroxy Ropinirole HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of N-Hydroxy Ropinirole Hydrochloride , a critical impurity and metabolite in the lifecycle of the dopamine agonist Ropinirole.

This guide deviates from standard Safety Data Sheet (SDS) templates to offer a "Whitepaper" style analysis suitable for high-containment laboratory environments and regulatory filing support (ICH Q3A/B/M7).

Document Control: Technical Whitepaper | Status: Active Target Entity: N-Hydroxy Ropinirole HCl (CAS: 1542267-72-0)[1]

Part 1: Molecular Architecture & Significance

Chemical Identity & Structural Distinction

N-Hydroxy Ropinirole is not a simple salt variation; it represents a specific oxidation state of the indole core. Unlike the N-oxide metabolite (which occurs at the tertiary amine side chain), this compound features an N-hydroxy moiety at the lactam nitrogen (Position 1) of the indolone ring.

  • Chemical Name: 4-[2-(dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one hydrochloride

  • CAS Number (HCl Salt): 1542267-72-0[1][2][][4]

  • CAS Number (Free Base): 954117-22-7[4][5]

  • Molecular Formula: C₁₆H₂₄N₂O₂[1][2][4] · HCl

  • Molecular Weight: 312.84 g/mol []

The "Structural Alert" Context

In the context of ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), the presence of the N-hydroxy-indolone functionality is significant. While Ropinirole itself is a non-ergoline dopamine agonist, the introduction of the N-OH group creates a cyclic hydroxamic acid-like structure.

  • Risk Profile: Hydroxamic acids and their cyclic analogs can exhibit mutagenic potential via nitrenium ion formation, necessitating rigorous control strategies (TTC - Threshold of Toxicological Concern) during drug substance manufacturing.

Part 2: Toxicological Risk & Safety Framework

Conventional SDS documents often list generic hazards. For research applications, the safety profile must be elevated to handle High Potency Active Pharmaceutical Ingredients (HPAPI) derivatives.

Toxicological Risk Assessment
Hazard ClassClassificationMechanism / Rationale
Acute Toxicity Category 4 (Oral)Analogous to parent Ropinirole; potent dopaminergic stimulation can cause central nervous system (CNS) depression, hypotension, and bradycardia.
Genotoxicity Structural Alert The N-hydroxy lactam moiety is a structural alert for genotoxicity. It must be handled as a suspected mutagen until Ames test data proves otherwise.
Reproductive Category 2Dopamine agonists modulate prolactin secretion, potentially affecting reproductive physiology.
Aquatic Acute 1High potency against aquatic organisms; strictly prevent release into water systems.[6]
Containment Protocol (OEL Banding)

Given the pharmacological potency and the structural alert:

  • Occupational Exposure Band (OEB): Treat as Band 4 (< 10 µg/m³) or Band 5 (< 1 µg/m³) depending on internal mutagenicity data.

  • Engineering Controls:

    • Weighing must occur inside a Powder Containment Balance Enclosure or Isolator.

    • HEPA filtration required for all exhaust.

    • Deactivation: Use an oxidizing agent (e.g., Sodium Hypochlorite 10%) followed by a surfactant wash to degrade the N-hydroxy functionality during spill cleanup.

Part 3: Analytical Methodologies

Detecting N-Hydroxy Ropinirole requires separating it from the parent drug and the N-oxide impurity. The polarity difference induced by the N-OH group is subtle, requiring pH-modulated chromatography.

Validated HPLC/UPLC Conditions
  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.[7]

  • Mobile Phase A: 0.05M Ammonium Acetate (pH 7.0 - Neutral pH is critical to maintain the stability of the N-OH bond).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).[8]

  • Gradient: Time-dependent ramp (See Diagram below for logic).

  • Detection: UV at 250 nm (Characteristic Indolone absorption).[7]

Visualization: Impurity Profiling Logic

The following diagram illustrates the separation logic and metabolic relationship between Ropinirole and its oxidized derivatives.

AnalyticalWorkflow cluster_0 Synthesis / Metabolism cluster_1 Analytical Separation (RP-HPLC) Rop Ropinirole (Parent) ImpA N-Hydroxy Ropinirole (Indole-N-OH) Rop->ImpA Oxidation (Lactam N) ImpB Ropinirole N-Oxide (Sidechain N-O) Rop->ImpB N-Oxidation (Amine) Det UV Detection (250 nm) ImpA->Det Sample Crude Sample Col C18 Column (pH 7.0 Buffer) Sample->Col Col->Rop Elutes Last (Least Polar) Col->ImpA Intermediate Col->ImpB Elutes First (Most Polar)

Caption: Figure 1. Metabolic divergence and chromatographic separation logic. The N-Hydroxy impurity elutes distinctly due to the polarity of the hydroxamic acid-like moiety.

Part 4: Handling, Stability & Synthesis

Stability Profile
  • Light Sensitivity: The indolone core is susceptible to photo-oxidation. Store in amber glass vials.

  • Hygroscopicity: As a Hydrochloride salt, the compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C .

  • pH Sensitivity: Avoid highly alkaline conditions (pH > 10) during extraction, as this can lead to deprotonation and degradation of the N-hydroxy group (Biphasic extraction at pH 12 is sometimes used to remove this impurity from the bulk drug).

Synthesis & Isolation Strategy

For researchers requiring a reference standard, "Impurity A" (N-Hydroxy Ropinirole) is typically isolated via:

  • Direct Oxidation: Controlled oxidation of Ropinirole using mild peroxides (though this often yields the N-oxide mixture).

  • Preparative HPLC: Isolation from "stressed" mother liquors of Ropinirole synthesis.

  • Workflow Visualization:

SynthesisFlow Start Crude Ropinirole HCl Step1 Biphasic Extraction (pH 12.0) Start->Step1 Basify Phase1 Organic Phase (Ropinirole Base) Step1->Phase1 Partitioning Phase2 Aqueous Phase (Enriched N-Hydroxy Impurity) Step1->Phase2 Partitioning Step2 Acidification & Prep-HPLC Phase2->Step2 Purification Final Isolated N-Hydroxy Ropinirole HCl Step2->Final Crystallization

Caption: Figure 2. Isolation strategy utilizing pH-dependent solubility differences to enrich the N-Hydroxy impurity from the bulk drug substance.

References

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Google Patents. (2012). Process for the preparation of ropinirole and salts thereof (US20120253051A1). Describes the removal of N-hydroxy impurity via pH extraction.[9] Retrieved from

Sources

Ropinirole Impurity Profile and Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS), exhibits a complex impurity profile driven by the chemical lability of its indolone core and tertiary amine side chain.

This guide provides a comprehensive technical analysis of Ropinirole’s degradation mechanisms, focusing on oxidative instability and hydrolytic cleavage. It is designed to support analytical method development and stability assessments, moving beyond standard pharmacopeial lists to explain the causality of impurity formation.

Part 1: The Molecule & Chemical Susceptibility

The stability profile of Ropinirole is dictated by two primary pharmacophores:

  • The Indolone System (1,3-dihydro-2H-indol-2-one): The benzylic carbon at position 3 (C3) is susceptible to oxidation, leading to the formation of isatin derivatives (Impurity A).

  • The Tertiary Amine Side Chain: The dipropylamino group is prone to N-oxidation (forming N-oxides) and oxidative dealkylation (losing propyl groups).

Critical Stability Factors
  • Oxidation: The primary degradation pathway. Ropinirole is highly sensitive to atmospheric oxygen and peroxides found in excipients (e.g., povidone, PEG).

  • pH Sensitivity: While relatively stable in neutral media, the lactam ring can undergo hydrolysis under strong acidic or alkaline stress.

  • Excipient Compatibility: Ropinirole reacts with reducing sugars (e.g., lactose) to form specific condensation products (methylene dimers).[1]

Part 2: Impurity Profile (USP/EP Standards)

The following table synthesizes the major pharmacopeial impurities with their structural origins.

Impurity Code (EP/USP)Chemical NameOriginMechanism
Impurity A 4-[2-(Dipropylamino)ethyl]indoline-2,3-dioneDegradationC3-Oxidation of the indolone ring to a dione (isatin derivative).
Impurity B 4-[2-(Propylamino)ethyl]-1,3-dihydro-2H-indol-2-oneMetabolite / DegradationN-Dealkylation (Loss of one propyl group).
Impurity C 4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-oneProcessAldol Condensation byproduct during synthesis.
Impurity D 4-Ethenyl-1,3-dihydro-2H-indol-2-oneDegradationElimination of the side chain (Styrene analog).
N-Oxide Ropinirole N-oxideDegradationN-Oxidation of the tertiary amine.

Part 3: Degradation Pathways & Mechanisms

Oxidative Degradation Pathway

Oxidation is the most critical pathway for Ropinirole. It occurs via two distinct mechanisms:

  • Mechanism A (N-Oxidation): Attack of reactive oxygen species (ROS) on the lone pair of the tertiary nitrogen. This is reversible under reducing conditions but stable in final formulations.

  • Mechanism B (Benzylic Oxidation): Radical attack at the C3 position of the indolone ring. This converts the indolone (lactam) into an isatin (diketo) derivative (Impurity A).

N-Dealkylation Pathway

Under thermal stress or specific enzymatic mimicry (oxidative stress), the dipropylamino group loses a propyl chain. This forms Impurity B (N-despropyl ropinirole). This is also the primary human metabolite, making its separation critical for bioanalytical methods.

Formulation-Specific Degradation (The Methylene Dimer)

In the presence of lactose and moisture, Ropinirole can undergo a reaction involving the indolone nitrogen or C3 position, leading to a Methylene Dimer (two ropinirole units linked by a methylene bridge).[1] This is a known issue in wet granulation processes.

Visualization: Degradation Network

The following diagram maps the transformation of the parent molecule into its primary degradants.

Ropinirole_Degradation Parent Ropinirole HCl (Parent API) ImpA Impurity A (Isatin Derivative) C3-Oxidation Parent->ImpA Oxidation (Peroxides/Air) Attack at C3 Indolone ImpB Impurity B (Despropyl) N-Dealkylation Parent->ImpB Thermal/Oxidative Stress Loss of Propyl Group NOxide Ropinirole N-Oxide N-Oxidation Parent->NOxide Oxidation (H2O2) Attack at Tert-Amine ImpD Impurity D (Vinyl Analog) Elimination Parent->ImpD Extreme Acid/Heat Side Chain Elimination Dimer Methylene Dimer (Formulation Specific) Parent->Dimer Lactose + Moisture Condensation

Caption: Figure 1.[2] Mechanistic pathways of Ropinirole degradation under oxidative, thermal, and formulation stress conditions.

Part 4: Analytical Strategy (HPLC/UPLC)

To separate the polar N-oxide and the hydrophobic Impurity C from the parent, a gradient method is required. Isocratic methods often fail to resolve Impurity B from the parent due to structural similarity.

Recommended Chromatographic Conditions
  • Column: C18 (L1) or C8 (L7), 150 x 4.6 mm, 3.5 µm or sub-2 µm for UPLC.

    • Why: C18 provides necessary retention for the hydrophobic propyl chains.

  • Mobile Phase A: 0.05M Ammonium Acetate or Phosphate Buffer (pH 6.5 - 7.0).

    • Why pH 6.5? Ropinirole (pKa ~9.[3]7) is protonated.[4] At neutral pH, the silanol activity of the column is suppressed, and the basic impurities elute with better peak shape than at acidic pH.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 85% A / 15% B

    • 10 min: 60% A / 40% B (Elutes Parent & Impurity B)

    • 20 min: 20% A / 80% B (Elutes Impurity C & D)

  • Detection: UV at 250 nm (Isosbestic point for indolone ring).

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (API or Tablet) Stress Forced Degradation (Acid, Base, Ox, Light) Sample->Stress Validation Study Sep UPLC/HPLC Separation (C18, pH 6.5 Gradient) Sample->Sep Routine QC Stress->Sep Detect Detection Sep->Detect UV UV (250 nm) Quantification Detect->UV MS MS (ESI+) Identification (m/z 261) Detect->MS

Caption: Figure 2. Analytical workflow for the separation and identification of Ropinirole impurities.

Part 5: Experimental Protocols (Forced Degradation)[5]

These protocols are designed to validate the stability-indicating nature of your analytical method.

Oxidative Stress (Critical)
  • Protocol: Dissolve Ropinirole HCl to a concentration of 1 mg/mL in diluent. Add 30% Hydrogen Peroxide (

    
    ) to achieve a final concentration of 3%. Incubate at Room Temperature for 2–6 hours.
    
  • Expected Result: Formation of Ropinirole N-oxide (approx. RRT 0.9 or 1.1 depending on pH) and Impurity A (Isatin analog).

  • Note: If degradation exceeds 20%, reduce peroxide concentration to 0.3% to avoid secondary degradation artifacts.

Acid Hydrolysis
  • Protocol: Add 0.1 N HCl to the sample (1 mg/mL). Reflux at 60°C for 4 hours.

  • Expected Result: Ropinirole is relatively stable in mild acid. Stronger acid (1 N HCl) may induce ring opening or formation of Impurity B via dealkylation.

Base Hydrolysis
  • Protocol: Add 0.1 N NaOH to the sample. Heat at 60°C for 2 hours.

  • Expected Result: Rapid degradation.[5] The lactam ring is susceptible to opening under alkaline conditions.

  • Caution: Neutralize samples immediately before injection to prevent damage to the silica HPLC column.

Photolytic Stress[5][7]
  • Protocol: Expose solid API and solution (in quartz cells) to 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Expected Result: Formation of specific photo-degradants, often eluting very late or very early in the chromatogram.

References

  • USP-NF. (2024). Ropinirole Hydrochloride Monograph. United States Pharmacopeia.[4][6][7] Link

  • European Pharmacopoeia (Ph.[8] Eur.). Ropinirole Hydrochloride.[3][4][9][5][10][6][11][12][13] European Directorate for the Quality of Medicines & HealthCare. Link

  • ResearchGate. (2025).[9] Development and Validation of Ropinirole Hydrochloride and its Related Compounds by UPLC in API and Pharmaceutical Dosage Forms. Link

  • SynThink Research Chemicals. Ropinirole EP Impurities & USP Related Compounds. Link

  • Indian Academy of Sciences. (2013). Electrochemical studies of ropinirole, an anti-Parkinson's disease drug: Oxidation pathways. Link[12]

Sources

Technical Guide: Ropinirole Oxidative Metabolite Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis of the oxidative metabolism of Ropinirole (Requip®), a non-ergoline dopamine D2/D3 agonist.[1] Unlike ergoline derivatives, ropinirole’s metabolic fate is dictated almost exclusively by the hepatic cytochrome P450 1A2 (CYP1A2) isoenzyme.[2][3][4][5][6][7]

For drug development professionals, understanding this pathway is critical not merely for pharmacokinetic (PK) characterization, but for predicting complex drug-drug interactions (DDIs) and designing robust bioanalytical assays.[1] This document details the structural transformation of ropinirole, the causality of its oxidative pathways, and a self-validating LC-MS/MS protocol for metabolite quantification.[1]

The Metabolic Architecture

Ropinirole functions as a "soft drug" in the context of hepatic clearance, undergoing extensive first-pass metabolism. The primary metabolic driver is CYP1A2 , which accounts for >90% of its clearance.[5]

Mechanistic Pathways

The oxidative metabolism of ropinirole bifurcates into two primary pathways:

  • N-Despropylation (Major Pathway): Removal of the propyl group from the tertiary amine to form N-despropyl ropinirole (SK&F-104557).[1] This metabolite is pharmacologically inactive in humans.[2]

  • Hydroxylation (Minor Pathway in Humans): Oxidation of the indolone ring to form hydroxy-ropinirole derivatives (e.g., 7-hydroxy ropinirole).[1] While 7-hydroxy ropinirole (SK&F-89124) possesses dopaminergic activity, it is rapidly conjugated via glucuronidation in humans, limiting its systemic contribution.[1]

Pathway Visualization

The following diagram illustrates the oxidative cascade, highlighting the central role of CYP1A2 and the downstream formation of carboxylic acid and glucuronide conjugates.

RopiniroleMetabolism Ropinirole Ropinirole (Parent) CYP1A2 CYP1A2 (Hepatic) Ropinirole->CYP1A2 NDespropyl N-Despropyl Ropinirole (SK&F-104557) [Inactive] CYP1A2->NDespropyl N-dealkylation (Major) Hydroxy 7-Hydroxy Ropinirole (SK&F-89124) [Active] CYP1A2->Hydroxy Hydroxylation (Minor) Carboxylic Carboxylic Acid Metabolite NDespropyl->Carboxylic Oxidation Glucuronide Glucuronide Conjugate Hydroxy->Glucuronide UGT Conjugation

Figure 1: Ropinirole metabolic tree showing the dominance of the N-despropyl pathway via CYP1A2.[1][8][9]

Structural Characterization of Metabolites

Accurate identification requires distinguishing between the parent compound and its isobaric or structurally similar metabolites.

CompoundCode NameChemical ModificationPharmacological ActivityPrimary Matrix
Ropinirole SK&F-101468Parent (Indolone)Potent D2/D3 AgonistPlasma/Urine
N-Despropyl Ropinirole SK&F-104557Loss of propyl chainInactiveUrine (Major)
7-Hydroxy Ropinirole SK&F-89124Indolone ring oxidationActive (Rat > Human)Plasma (Trace)
Carboxylic Acid --Oxidation of propyl remnantInactiveUrine

Technical Insight: The N-despropyl metabolite is often used as a marker for CYP1A2 activity in ropinirole studies.[1] However, researchers must be aware that in vitro rat models may overrepresent 7-hydroxy ropinirole compared to human in vivo profiles [1].[1]

Validated Analytical Protocol (LC-MS/MS)

To ensure data integrity (Trustworthiness), this protocol utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE).[1] SPE provides cleaner extracts, reducing matrix effects (ion suppression) crucial for detecting trace metabolites.[1]

Workflow Logic
  • Internal Standardization: Use isotopically labeled Ropinirole-d4.[1] This corrects for extraction variability and ionization efficiency differences.

  • Mixed-Mode Extraction: Ropinirole is a base (pKa ~9.7).[1] Using a Mixed-Mode Cation Exchange (MCX) cartridge ensures high selectivity by washing away neutrals and acids before eluting the basic analyte.[1]

Experimental Workflow Diagram

LCMS_Workflow cluster_0 Sample Preparation (MCX SPE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + IS (Ropinirole-d4) Acidify Acidify (4% H3PO4) Disrupt Protein Binding Plasma->Acidify Load Load on MCX Cartridge Acidify->Load Wash Wash 1: 2% Formic Acid Wash 2: Methanol Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute LC UPLC Separation (C18 Column, High pH) Elute->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow minimizing matrix effects for ropinirole quantification.

Step-by-Step Methodology

Reagents:

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10) – High pH improves peak shape for basic ropinirole.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: Waters XBridge BEH C18 (2.1 x 50mm, 1.7 µm) or equivalent.[1]

Protocol:

  • Pre-treatment: Aliquot 200 µL human plasma.[1] Add 20 µL Internal Standard (IS) working solution (Ropinirole-d4, 50 ng/mL).[1]

  • Dilution: Add 200 µL 4%

    
     in water. Vortex 30s. Why: Acidification ionizes the basic drug (R-NH+) for cation exchange retention.[1]
    
  • SPE Loading: Condition MCX plate with MeOH then water.[1] Load sample.

  • Wash Steps:

    • Wash 1: 2% Formic Acid (removes plasma proteins/acidic interferences).[1]

    • Wash 2: 100% Methanol (removes neutral hydrophobic interferences).[1]

  • Elution: Elute with 2 x 25 µL of 5%

    
     in Methanol. Why: High pH neutralizes the drug, breaking the ionic bond with the sorbent.
    
  • Reconstitution: Dilute eluate with water (1:1) prior to injection to match initial mobile phase conditions.[1]

MS/MS Transitions (ESI+):

  • Ropinirole:

    
     261.2 
    
    
    
    114.2 (Quantifier)
  • N-despropyl ropinirole:

    
     219.2 
    
    
    
    114.2[1]
  • Ropinirole-d4 (IS):

    
     265.2 
    
    
    
    118.2[1]

Clinical & Toxicological Implications

The heavy reliance on CYP1A2 creates a high susceptibility to drug-drug interactions.[1] This is not theoretical; it is a documented clinical risk that must be accounted for in safety profiles.

The "Ciprofloxacin Effect" (Inhibition)

Ciprofloxacin is a potent CYP1A2 inhibitor.[2] Co-administration significantly inhibits the N-despropylation pathway.[1]

  • Impact: Increases ropinirole

    
     and 
    
    
    
    by 60-84% [2].[1]
  • Action: Dose reduction of ropinirole is mandatory when initiating CYP1A2 inhibitors (e.g., Ciprofloxacin, Fluvoxamine).

The "Smoking Effect" (Induction)

Polycyclic aromatic hydrocarbons (PAHs) in tobacco smoke induce CYP1A2 expression.

  • Impact: Smokers exhibit higher clearance rates of ropinirole, leading to lower plasma concentrations.[2]

  • Action: Smoking cessation during therapy can lead to a sudden spike in ropinirole levels (toxicity risk) as enzyme induction fades, requiring dose recalibration [3].[1]

References

  • Bloomer, J. C., et al. (1997).[1][5][10] "In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole." Drug Metabolism and Disposition. Link

  • GlaxoSmithKline. (2008).[1] "REQUIP (ropinirole) Prescribing Information." GSK Source. Link

  • Kaye, C. M., & Nicholls, B. (2000).[1][2] "Clinical pharmacokinetics of ropinirole." Clinical Pharmacokinetics. Link

  • Bhatt, J., et al. (2006).[1] "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma." Journal of Chromatography B. Link

Sources

An In-depth Technical Guide to the Synthesis of N-Hydroxy Ropinirole Hydrochloride Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Niche Synthesis

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) often takes center stage. However, the constellation of related substances—metabolites, impurities, and degradation products—is of equal importance for ensuring the safety and efficacy of a drug product. Ropinirole, a potent non-ergoline dopamine D2/D3 receptor agonist, is a cornerstone therapy for Parkinson's disease and Restless Legs Syndrome.[1][2] Its primary metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to various hydroxylated and N-despropylated species.[2][3]

Among these is N-Hydroxy Ropinirole, a metabolite formed by the oxidation of the nitrogen atom within the indolinone ring. The availability of a highly pure N-Hydroxy Ropinirole Hydrochloride reference standard is critical for several reasons: it enables the accurate quantification of this metabolite in pharmacokinetic studies, serves as a marker for in vitro metabolic profiling, and is essential for the validation of stability-indicating analytical methods used in quality control.[4][5]

This guide eschews a simple recitation of steps. Instead, it provides a detailed exposition of the synthetic strategy, the chemical logic underpinning the chosen methodologies, and the rigorous analytical characterization required to qualify N-Hydroxy Ropinirole Hydrochloride as a reference material. We will proceed from the synthesis of the precursor, Ropinirole, to its targeted N-hydroxylation, and finally to the purification and structural elucidation of the final hydrochloride salt.

Strategic Overview: The Path to N-Hydroxylation

The synthesis of N-Hydroxy Ropinirole Hydrochloride pivots on a central transformation: the selective oxidation of the lactam nitrogen of the Ropinirole core. A direct post-synthesis modification of Ropinirole is the most efficient strategy, avoiding the complexities of carrying a sensitive N-hydroxy group through a multi-step synthesis.

The overall synthetic logic is as follows:

  • Secure a Precursor: Synthesize or procure high-purity Ropinirole Hydrochloride.

  • Unmask the Reactive Site: Convert Ropinirole Hydrochloride to its free base form to liberate the nucleophilic lactam nitrogen.

  • Selective Oxidation: Introduce an oxygen atom onto the indolinone nitrogen using a suitable oxidizing agent. This is the key step, requiring conditions that favor N-hydroxylation over oxidation of the tertiary amine side chain or the aromatic ring.

  • Isolation and Salt Formation: Purify the resulting N-Hydroxy Ropinirole free base and convert it to the stable, crystalline hydrochloride salt for use as a reference standard.

The following diagram illustrates this strategic workflow.

Synthesis_Strategy Start Ropinirole HCl (Starting Material) FreeBase Ropinirole Free Base Start->FreeBase Basification Oxidation N-Hydroxy Ropinirole (Free Base) FreeBase->Oxidation Selective N-Oxidation FinalProduct N-Hydroxy Ropinirole HCl (Reference Material) Oxidation->FinalProduct HCl Salt Formation & Purification

Caption: High-level strategy for synthesizing N-Hydroxy Ropinirole HCl.

Part I: Preparation of the Ropinirole Free Base Precursor

The starting point for this synthesis is Ropinirole Hydrochloride. While numerous synthetic routes to Ropinirole exist, including those starting from 2-methyl-3-nitrophenylacetic acid or via a modern approach from a naphthalene derivative, the quality of the final Ropinirole HCl is paramount.[6][7] For the purpose of this guide, we assume the availability of compendial grade Ropinirole HCl.

The N-oxidation reaction requires the Ropinirole molecule to be in its free base form. The protonated tertiary amine of the hydrochloride salt would be unreactive under the desired conditions, and the presence of chloride ions could lead to unwanted side reactions. Therefore, the first step is a simple but critical acid-base extraction.

Experimental Protocol: Conversion of Ropinirole HCl to Ropinirole Free Base

Causality: The goal is to deprotonate the tertiary amine, rendering the entire molecule neutral and soluble in organic solvents, while inorganic salts remain in the aqueous phase. A weak base like sodium bicarbonate is sufficient and preferable to strong hydroxides to minimize the risk of any base-catalyzed side reactions.

  • Dissolution: Dissolve Ropinirole Hydrochloride (1.0 eq) in deionized water (10 mL per gram of HCl salt) in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling until the effervescence ceases and the pH of the aqueous layer is between 8.5 and 9.0, as confirmed by pH paper.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL per gram of starting material). The Ropinirole free base is significantly more soluble in DCM than in water.

  • Washing: Combine the organic extracts and wash with brine (1 x 10 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C.

  • Yield: The procedure should yield Ropinirole free base as a viscous, pale yellow oil. This material should be used directly in the next step without further purification.

Part II: The Core Synthesis: N-Hydroxylation of Ropinirole

This is the pivotal step of the synthesis. The challenge lies in oxidizing the nitrogen of the indolinone ring—a lactam—to a hydroxylamine. Tertiary amines are readily oxidized to N-oxides, and the Ropinirole molecule contains a di-n-propylamino group.[8] However, the lactam nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. This inherent difference in reactivity allows for selective oxidation under controlled conditions.

Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose. It is inexpensive, environmentally benign (its byproduct is water), and its reactivity can be modulated by catalysts and reaction conditions.[9] The reaction proceeds via nucleophilic attack of the lactam nitrogen on the peroxide oxygen.

Experimental Protocol: Synthesis of N-Hydroxy Ropinirole

Causality: The reaction is performed in a protic solvent like methanol to ensure solubility of the Ropinirole free base. The reaction is run at a controlled, slightly elevated temperature to provide sufficient activation energy for the oxidation of the less reactive lactam nitrogen, while minimizing potential side reactions like oxidation of the tertiary amine.

  • Reaction Setup: To a solution of Ropinirole free base (1.0 eq) in methanol (20 mL per gram), add 30% aqueous hydrogen peroxide (H₂O₂; 1.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 40-45°C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC is DCM:Methanol (9:1). The N-hydroxy product will be more polar than the starting material.

  • Quenching: Upon completion, cool the reaction mixture to 0-5°C in an ice bath. Carefully quench the excess hydrogen peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: To the remaining aqueous residue, add DCM and separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-Hydroxy Ropinirole as a solid or viscous oil.

Protocol: Conversion to N-Hydroxy Ropinirole Hydrochloride

Causality: Conversion to the hydrochloride salt serves two purposes: it provides a stable, solid form that is easy to handle and weigh, and it facilitates purification by crystallization, which is highly effective at removing non-basic impurities.

  • Dissolution: Dissolve the crude N-Hydroxy Ropinirole free base in a minimal amount of cold (0-5°C) isopropanol.

  • Acidification: To this solution, add a 2M solution of hydrochloric acid in isopropanol dropwise with vigorous stirring until the pH becomes acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring the slurry in the cold for 1-2 hours to maximize crystal growth.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40°C to a constant weight.

The following diagram provides a detailed workflow for the synthesis and isolation of the target compound.

Detailed_Synthesis_Workflow cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: N-Hydroxylation cluster_2 Step 3: Salt Formation & Purification RopHCl Ropinirole HCl in Water AddBase Add aq. NaHCO₃ (pH 8.5-9.0) RopHCl->AddBase Extract1 Extract with DCM AddBase->Extract1 Dry1 Dry (Na₂SO₄) & Concentrate Extract1->Dry1 RopBase Ropinirole Free Base (Oil) Dry1->RopBase DissolveOx Dissolve Base in Methanol RopBase->DissolveOx AddH2O2 Add 30% H₂O₂ (1.5 eq) DissolveOx->AddH2O2 Heat Heat to 40-45°C, 12-18h AddH2O2->Heat Quench Cool to 0°C, Quench (Na₂SO₃) Heat->Quench Evap Remove Methanol Quench->Evap Extract2 Extract with DCM Evap->Extract2 Dry2 Dry (Na₂SO₄) & Concentrate Extract2->Dry2 CrudeProduct Crude N-Hydroxy Ropinirole Dry2->CrudeProduct DissolveSalt Dissolve Crude in Isopropanol CrudeProduct->DissolveSalt AddHCl Add Isopropanolic HCl (pH 1-2) DissolveSalt->AddHCl Crystallize Stir at 0-5°C AddHCl->Crystallize Filter Vacuum Filter Crystallize->Filter WashDry Wash (IPA, Et₂O) & Dry Filter->WashDry FinalProduct Pure N-Hydroxy Ropinirole HCl WashDry->FinalProduct

Caption: Detailed workflow for the synthesis of N-Hydroxy Ropinirole HCl.

Part III: Analytical Characterization and Quality Control

For a compound to serve as a reference standard, its identity and purity must be unequivocally established. A suite of orthogonal analytical techniques is required for full characterization.[4][10]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical reference materials.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and separation for this class of moderately polar compounds.[1]
Mobile Phase A: 0.05 M Glacial Acetic Acid in WaterB: AcetonitrileA common buffered system that provides good peak shape for amine-containing compounds.[1]
Gradient Isocratic (e.g., 50:50 A:B) or a shallow gradientAn isocratic method is simpler, but a gradient may be needed to separate closely eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 250 nmRopinirole and its derivatives have a strong chromophore with a λmax near 250 nm.[1]
Purity Target ≥98.0%A high purity level is essential for a reference standard.
Structural Elucidation

The combination of Mass Spectrometry and NMR provides definitive structural confirmation.

TechniqueExpected ResultInterpretation
Mass Spec. (ESI+) [M+H]⁺ = 277.19 Confirms the addition of one oxygen atom to the Ropinirole free base (MW = 260.38). The molecular formula is C₁₆H₂₄N₂O₂.[11]
¹H NMR Disappearance of the lactam N-H proton (typically ~8.0-8.5 ppm). Appearance of a broad N-OH proton signal. Shifts in the aromatic protons adjacent to the N-OH group.The disappearance of the N-H proton is the most direct evidence of substitution at that position. The N-OH proton signal may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR Shift in the carbonyl carbon (C=O) resonance. Shift in the aromatic carbons of the indolinone ring, particularly those ortho and para to the nitrogen.The electronic environment of the indolinone ring is altered by the N-hydroxy group, leading to predictable shifts in the carbon resonances.
FTIR (KBr Pellet) Presence of a strong C=O stretch (~1680-1700 cm⁻¹). Presence of a broad O-H stretch (~3200-3400 cm⁻¹).Confirms the presence of the key functional groups: the lactam carbonyl and the newly introduced hydroxyl group.

Table 1: Summary of Analytical Characterization Data for N-Hydroxy Ropinirole.[12][13][]

Safety and Handling

The synthesis of N-Hydroxy Ropinirole Hydrochloride requires adherence to standard laboratory safety protocols.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. All extractions and concentrations should be performed in a fume hood.

  • Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • General Precautions: All manipulations should be carried out by trained personnel in a suitable chemical laboratory.

Conclusion

The synthesis of N-Hydroxy Ropinirole Hydrochloride presented herein is a logical and efficient process that leverages the differential reactivity of the two nitrogen atoms within the Ropinirole molecule. By starting with the Ropinirole free base and employing a controlled oxidation with hydrogen peroxide, the target N-hydroxy metabolite can be prepared selectively. Subsequent conversion to the hydrochloride salt and purification via crystallization yields a stable, solid material suitable for use as an analytical reference standard. Rigorous characterization using HPLC, MS, NMR, and FTIR is mandatory to confirm the identity and purity of the final product, thereby ensuring its fitness for purpose in the demanding environment of pharmaceutical research and quality control.

References

  • Quick Company. Process For The Preparation Of Ropinirole Hydrochloride. Available at: [Link].

  • Yousuf, Z., Richards, A. K., Dwyer, A. N., Linclau, B., & Harrowven, D. C. (2015). The development of a short route to the API ropinirole hydrochloride. RSC Publishing. Available at: [Link].

  • Vapourtec. (2015). The development of a short route to the API ropinirole hydrochloride. Available at: [Link].

  • ResearchGate. (2005). The improvement of the synthetic process of Ropinirole hydrochloride. Available at: [Link].

  • Google Patents. CN108440376B - Preparation method of ropinirole hydrochloride.
  • European Patent Office. (2009). A PROCESS FOR THE PURIFICATION OF ROPINIROLE HYDROCHLORIDE - EP 2016050 B1. Available at: [Link].

  • Google Patents. WO2005080333A1 - Process for purification of ropinirole.
  • Alam, S. et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. ResearchGate. Available at: [Link].

  • Taylor & Francis Online. (2025). Exploring the Pharmaceutical Significance and Analytical Landscape of Ropinirole: An In-Depth Review of an Indole-Based Dopaminergic Therapeutic Agent. Available at: [Link].

  • PubMed. (1999). Separation and quantification of ropinirole and some impurities using capillary liquid chromatography. Available at: [Link].

  • Pharmaceutical Sciences. (2025). optimization of analytical parameters for ropinirole determination – a review. Available at: [Link].

  • Semantic Scholar. (2015). Recent advancements in ropinirole hydrochloride embedded nano-techniques in Parkinson's treatment. Available at: [Link].

  • NCBI Bookshelf. (2024). Ropinirole - StatPearls. Available at: [Link].

  • SynThink Research Chemicals. (n.d.). Ropinirole EP Impurities & USP Related Compounds. Available at: [Link].

  • Google Patents. WO2008075169A2 - A process for the purification of ropinirole hydrochloride.
  • Google Patents. US20100179332A1 - Process for the purification of ropinirole hydrochloride.
  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link].

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. Available at: [Link].

  • Indian Academy of Sciences. (2013). Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. Available at: [Link].

  • Google Patents. US20120253051A1 - Process for the preparation of ropinirole and salts thereof.
  • SpringerLink. (2022). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Available at: [Link].

  • Google Patents. WO2011072704A1 - Process for the preparation of ropinirole and salts thereof.
  • ACS Publications. (2012). Developments in the Aerobic Oxidation of Amines. Available at: [Link].

  • Wikipedia. (n.d.). Amine oxide. Available at: [Link].

  • Pearson. (n.d.). What products are obtained when the following tertiary amines react with H₂O₂ followed by heat? Available at: [Link].

  • Google Patents. US20050192338A1 - Process for the preparation of Ropinirole.
  • Axios Research. (n.d.). Ropinirole N-Oxide. Available at: [Link].

  • Patsnap. (2012). Novel method for preparing ropinirole hydrochloride intermediate 4-(beta-ethoxyl)-1,3-dihydro-2H-indolyl-2-ketone. Available at: [Link].

  • Google Patents. EP1673340A1 - Process for the preparation of ropinirole.
  • Google Patents. US20070254941A1 - Subtantially pure ropinirole hydrochloride, polymorphic form of ropinirole and process for their preparation.
  • Apotex Inc. (2017). APO-ROPINIROLE Ropinirole Hydrochloride Tablets USP. Available at: [Link].

  • Allmpus. (n.d.). Ropinirole N-Oxide / Ropinirole N-Oxide HCl. Available at: [Link].

  • ResearchGate. (2009). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Available at: [Link].

  • SciSpace. (n.d.). Formulation design and characterization of ropinirole hydrochoride microsphere for intranasal delivery. Available at: [Link].

  • Allmpus. (n.d.). Ropinirole N-Hydroxymethyl Impurity. Available at: [Link].

  • ResearchGate. (2014). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[6][7] triazolo[4,3-a]quinoxaline by in vitro rat. Available at: [Link].

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Available at: [Link].

Sources

Pharmacokinetic & Safety Profiling of Ropinirole N-Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pharmacokinetics and safety profiling of the Ropinirole N-hydroxy metabolite.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

Ropinirole (SK&F-101468) is a non-ergoline dopamine agonist extensively metabolized by CYP1A2.[1][2][3] While the primary metabolic pathways—N-despropylation and 7-hydroxylation—are well-characterized, the N-hydroxy metabolite (1-hydroxy-ropinirole) presents a distinct challenge in drug development. Often present as a process impurity or a minor oxidative metabolite, this specific chemical entity carries structural alerts for genotoxicity (hydroxamic acid/N-hydroxy lactam moiety) that necessitate rigorous bioanalytical separation and safety qualification.

This guide provides a technical framework for identifying, quantifying, and qualifying the N-hydroxy metabolite, distinguishing it from its isobaric analogs (7-hydroxy and N-oxide) to ensure compliance with MIST (Metabolites in Safety Testing) guidelines.

Chemical & Metabolic Characterization[4][5]

The Target Entity

It is critical to distinguish the "N-hydroxy" metabolite from other oxidative products. In the context of Ropinirole, "N-hydroxy" refers to hydroxylation at the indolone nitrogen (lactam nitrogen), not the tertiary amine of the propyl chain.

  • Parent: Ropinirole (C16H24N2O, MW 260.38)[4]

  • Target: N-Hydroxy Ropinirole (1-hydroxy-ropinirole)

    • CAS: 954117-22-7

    • Structure: 4-[2-(dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one

    • Mass Shift: +16 Da (MW 276.38)

    • Risk Profile: Potential mutagenic structural alert (N-hydroxy amide).

Isobaric Interference Landscape

The primary bioanalytical challenge is that the N-hydroxy metabolite is isobaric (m/z ~277) with two other more common species.

CompoundModification SiteClassificationMass Shift
N-Hydroxy Ropinirole Indolone Nitrogen (Ring)Impurity / Minor Metabolite+16 Da
7-Hydroxy Ropinirole Benzene Ring (C7)Active Metabolite (Rat > Human)+16 Da
Ropinirole N-Oxide Tertiary Amine (Chain)Minor Metabolite+16 Da
Metabolic Pathway Diagram

The following diagram illustrates the divergence between the major clearance pathways (CYP1A2 mediated) and the formation of the N-hydroxy species.

RopiniroleMetabolism Rop Ropinirole (Parent) NDes N-Despropyl Ropinirole (Major Inactive) Rop->NDes CYP1A2 (N-Dealkylation) SevenOH 7-Hydroxy Ropinirole (Active Metabolite) Rop->SevenOH CYP1A2 (Aromatic Hydroxylation) NHydroxy N-Hydroxy Ropinirole (Impurity/Minor) Rop->NHydroxy Oxidation/Impurity (Lactam-N) NOxide Ropinirole N-Oxide (Chain Oxidation) Rop->NOxide FMO/CYP (N-Oxidation) Carboxy Carboxy NDes->Carboxy Oxidation Gluc Gluc SevenOH->Gluc Glucuronidation

Figure 1: Ropinirole Metabolic Map. Green nodes indicate major pathways; Red indicates the N-hydroxy target requiring safety qualification.

Bioanalytical Protocol: Resolving Isobars

To accurately assess the pharmacokinetics of the N-hydroxy metabolite, you must separate it from the 7-hydroxy and N-oxide forms. Standard "generic" gradients often co-elute these +16 Da species.

Method Validation Strategy (LC-MS/MS)

Objective: Chromatographic resolution of m/z 261.2


 277.2 transitions.

Reagents:

  • Standards: Authentic standards for Ropinirole, 7-OH Ropinirole, N-Oxide, and N-Hydroxy Ropinirole (Custom synthesis often required for the N-OH impurity).

  • Internal Standard: Ropinirole-d14 or Citalopram (if isotopic label unavailable).

Chromatographic Conditions:

  • Column: High-strength silica (HSS) T3 or Phenyl-Hexyl column (Active site interaction helps separate positional isomers).

    • Rationale: C18 is often insufficient for separating the N-oxide from the N-hydroxy lactam due to similar hydrophobicity. Phenyl phases utilize pi-pi interactions with the indolone ring.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 15% B to 30% B over 10 minutes) is required to pull apart the isobars.

Step-by-Step Workflow
  • Sample Preparation (SPE):

    • Use Mixed-Mode Cation Exchange (MCX) cartridges.

    • Wash 1: 2% Formic Acid (removes acidic interferences).

    • Wash 2: Methanol (removes neutrals; Caution: N-hydroxy ropinirole may elute if pH is not controlled).

    • Elution: 5% Ammonium Hydroxide in Methanol.

    • Note: The N-hydroxy proton (pKa ~8-9) is acidic compared to the parent. Adjusting pH > 10 ensures ionization of the N-OH, potentially aiding differential extraction if needed.

  • MS/MS Detection (MRM):

    • Parent: 261.2

      
       114.2 (Dipropylamino fragment).
      
    • N-Hydroxy (Target): 277.2

      
       114.2 (Chain intact) vs 277.2 
      
      
      
      130.1 (Ring fragment).
    • differentiation: The 7-hydroxy metabolite will yield a specific ring fragment shifted by +16 Da compared to the N-hydroxy if the fragmentation occurs on the indolone core.

  • System Suitability:

    • Inject a "cocktail" of Parent + 7-OH + N-OH + N-Oxide.

    • Acceptance Criteria: Baseline resolution (Rs > 1.5) between N-Hydroxy and 7-Hydroxy peaks.

Pharmacokinetic & Safety Assessment

Since N-hydroxy ropinirole is likely a minor metabolite or impurity, full clinical PK parameters (Cl, Vd) are rarely calculated. Instead, the focus is on Exposure Coverage and Genotoxicity .

MIST Guidelines (Metabolites in Safety Testing)

The FDA/ICH M3(R2) guidelines dictate the action plan:

  • Quantify: Measure AUC of N-hydroxy metabolite in human plasma at steady state.

  • Calculate Ratio:

    
    
    
  • Thresholds:

    • < 10% of Parent: Generally considered qualified if no structural alerts. However, N-hydroxy groups are structural alerts.

    • > 10% of Parent: Requires toxicity testing in animals (coverage assessment).

Safety Qualification Data

Because the N-hydroxy lactam moiety resembles a hydroxamic acid (known for mutagenic potential via nitrenium ion formation), the following data is mandatory for qualification:

TestPurposeExpectation for N-OH Ropinirole
Ames Test Bacterial mutagenicityHigh risk of positive result due to N-OH group.
In Vitro Cytogenetics Chromosomal damageAssess clastogenicity.
Animal Coverage Toxicology species exposureVerify if rats/monkeys form this metabolite naturally.

Expert Insight: Ropinirole is extensively metabolized by CYP1A2.[2][4][5][6] Rats primarily form 7-hydroxy ropinirole.[4] If humans form the N-hydroxy metabolite but rats do not, the rat toxicology studies do not support the safety of the N-hydroxy metabolite. You may need to synthesize the N-hydroxy metabolite and administer it directly to animals to qualify it.

Summary of Pharmacokinetic Properties (Inferred)
  • Polarity: Higher than parent (due to -OH).

  • Elimination: Likely renal elimination after Phase II conjugation (Glucuronidation of the N-OH group).

  • Protein Binding: Likely lower than parent (<40%).

References

  • Ropinirole Metabolism & CYP1A2: Bloomer, J. C., et al. "In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole." Drug Metabolism and Disposition, 1997.

  • Major Metabolites (N-despropyl/7-hydroxy): Ramji, J. V., et al. "Disposition of ropinirole in animals and man."[3][7][5] Xenobiotica, 1999.[3][5]

  • MIST Guidelines: FDA Guidance for Industry.[8] "Safety Testing of Drug Metabolites." 2020.

  • Impurity Profiling: Reddy, P. S., et al. "Impurity profiling of the ropinirole extended release formulation." Journal of Pharmaceutical and Biomedical Analysis, 2014. (Identifies N-hydroxy degradants).

  • Genotoxicity of N-Hydroxy Compounds: DiPaolo, J. A., et al. "Teratogenic response by hamsters, rats and mice to synthetic hydroxamic acids." Nature, 1967. (Foundational mechanism).[2][9]

Sources

Methodological & Application

Application Note & Protocol: A Stability-Indicating HPLC Method for the Detection and Quantification of N-Hydroxy Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Ropinirole and its potential impurity, N-Hydroxy Ropinirole. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Ropinirole.

Introduction: The Importance of Monitoring Ropinirole and its Metabolites

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] It functions by stimulating dopamine D2 and D3 receptors in the brain.[2][3] The metabolism of Ropinirole is extensive, primarily occurring in the liver via the cytochrome P450 enzyme CYP1A2.[1][2][4] This metabolic process can lead to the formation of various byproducts, including N-despropyl ropinirole and hydroxylated metabolites, which are then often glucuronidated before excretion.[4]

One such potential metabolite and impurity is N-Hydroxy Ropinirole. The presence and quantity of such impurities are critical quality attributes for any pharmaceutical product, as they can impact both the efficacy and safety of the drug. Therefore, a robust analytical method capable of separating and quantifying Ropinirole from its potential impurities and degradation products is essential for ensuring product quality and regulatory compliance. This application note details a stability-indicating HPLC method specifically designed to resolve Ropinirole from N-Hydroxy Ropinirole and other potential degradants.

Method Development and Rationale

The primary objective of this method is to achieve a clear separation between the Ropinirole peak and the peak corresponding to N-Hydroxy Ropinirole, as well as any other impurities that may arise during stability studies. The selection of the chromatographic parameters is based on the physicochemical properties of Ropinirole and its known related substances.

A reversed-phase C18 column is a common and effective choice for the analysis of moderately polar compounds like Ropinirole. Several published methods for Ropinirole utilize C18 or C8 columns.[1][5][6] For this method, a Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm) is recommended due to its proven performance in providing good peak shape and resolution for Ropinirole.[5] The C18 stationary phase provides the necessary hydrophobicity to retain Ropinirole and its related substances, allowing for effective separation based on subtle differences in their polarity.

An isocratic elution with a simple mobile phase is often preferred for routine quality control due to its simplicity and robustness.[5] However, to ensure the separation of closely eluting impurities, a gradient elution may be necessary. Based on literature, a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is suitable.[1][6]

For this method, a mobile phase comprising 0.025M potassium dihydrogen phosphate (KH2PO4) buffer adjusted to pH 3.5 with orthophosphoric acid (OPA) and acetonitrile is proposed. The acidic pH helps to suppress the ionization of the amine group in Ropinirole, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength for the analytes of interest.

A gradient elution program is recommended to ensure adequate separation of N-Hydroxy Ropinirole from the parent drug and other potential degradants.

Ropinirole exhibits a UV maximum absorbance at approximately 250 nm.[1] This wavelength provides good sensitivity for the parent drug and is likely to be suitable for the detection of structurally similar impurities like N-Hydroxy Ropinirole. Therefore, a detection wavelength of 250 nm is selected for this method.[1][7]

Proposed HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.025M KH2PO4, pH 3.5 with OPA
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 250 nm
Experimental Protocols
  • Ropinirole Hydrochloride Reference Standard

  • N-Hydroxy Ropinirole Hydrochloride Reference Standard (available from suppliers such as BOC Sciences)[]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (OPA) (Analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (Analytical grade)

  • Sodium hydroxide (Analytical grade)

  • Hydrogen peroxide (30%) (Analytical grade)

  • Ropinirole Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Ropinirole HCl reference standard in a 25 mL volumetric flask with the mobile phase as the diluent.

  • N-Hydroxy Ropinirole Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of N-Hydroxy Ropinirole HCl reference standard in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of Ropinirole (e.g., 100 µg/mL) and N-Hydroxy Ropinirole (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Ropinirole and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is ready for injection.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] Prepare samples of Ropinirole (e.g., 100 µg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a period as recommended by ICH Q1B guidelines.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ropinirole peak and from each other.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity A linear relationship between the concentration and the peak area should be established over a specified range (e.g., 50-150% of the target concentration for the assay). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity studies and should cover the concentrations used for the assay and impurity determination.
Accuracy The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. The recovery should be within 98-102%.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for multiple injections of a standard solution should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD and LOQ for N-Hydroxy Ropinirole should be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness The method's robustness should be evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
System Suitability System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. Parameters to be monitored include tailing factor, theoretical plates, and resolution between Ropinirole and N-Hydroxy Ropinirole.
Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for N-Hydroxy Ropinirole.

HPLC_Method_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development & Optimization cluster_stress 3. Forced Degradation Studies cluster_val 4. Method Validation (ICH Q2(R1)) cluster_analysis 5. Routine Analysis prep_reagents Prepare Reagents & Mobile Phase prep_standards Prepare Standard Solutions prep_reagents->prep_standards prep_samples Prepare Sample Solutions prep_standards->prep_samples method_dev Initial HPLC Method Setup prep_samples->method_dev optimization Optimize Separation (Gradient, pH, etc.) method_dev->optimization stress_testing Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) optimization->stress_testing peak_purity Assess Peak Purity & Resolution stress_testing->peak_purity specificity Specificity peak_purity->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Test robustness->system_suitability routine_analysis Routine Sample Analysis system_suitability->routine_analysis reporting Data Analysis & Reporting routine_analysis->reporting

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The described HPLC method provides a robust and reliable approach for the separation and quantification of Ropinirole and its potential impurity, N-Hydroxy Ropinirole. By following the detailed protocols for method development, forced degradation, and validation, laboratories can ensure the quality and stability of Ropinirole drug substances and products. This method is suitable for routine quality control analysis and stability testing in a regulated environment.

References

  • A new validated rp-hplc method for the determination of ropinirole in bulk and pharamaceutical dosage form. (2021). International Journal Of Advanced Research In Medical & Pharmaceutical Sciences, 6(4).
  • A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. (n.d.). Biosciences Biotechnology Research Asia.
  • Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. (2015). International Journal of Drug Development and Research, 7(1), 234-239.
  • Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (2022). Research Journal of Pharmacy and Technology, 15(4), 1761-1767.
  • QUANTIFICATION OF ROPINIROLE HYDROCHLORIDE IN API AND TABLETS BY NOVEL STABILITY-INDICATING RP-HPLC METHOD: IT'S VALIDATION AND FORCED DEGRADATION STUDIES. (2019). International Journal of Applied Pharmaceutics, 11(5), 317-323.
  • Exploring the Pharmaceutical Significance and Analytical Landscape of Ropinirole: An In-Depth Review of an Indole-Based Dopaminergic Therapeutic Agent. (2025). Taylor & Francis.
  • optimization of analytical parameters for ropinirole determination – a review. (n.d.). PHARMACEUTICAL SCIENCES.
  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF ROPINIROLE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2009). Semantic Scholar.
  • REQUIP LP 2 mg, 3 mg, 4 mg, 8 mg prolonged-release. (2007).
  • Simultaneous Determination of Impurities in Ropinirole Tablets by an Improved HPLC Method Coupled with Diode Array Detection. (2014).
  • Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. (n.d.). Indian Academy of Sciences.
  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. (2020). Molecules, 25(11), 2691.
  • Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. (2026). International Journal of Drug Development and Research.
  • N-Hydroxy Ropinirole HCl. (n.d.). BOC Sciences.
  • US P
  • The improvement of the synthetic process of Ropinirole hydrochloride. (2025).
  • US P
  • Ropinirole N-Hydroxymethyl Impurity. (n.d.). Allmpus.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Hydroxy Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and method developers requiring a robust protocol for the quantitation of N-Hydroxy Ropinirole , a critical impurity and metabolite of the Parkinson’s disease drug Ropinirole.

Subtitle: Structural Differentiation and Transition Optimization for Isobaric Impurities

Executive Summary & Scientific Context

N-Hydroxy Ropinirole (CAS: 954117-22-7) is a structural analogue of Ropinirole where the hydroxylation occurs on the lactam nitrogen of the indolinone ring. It is distinct from Ropinirole N-Oxide , where oxidation occurs on the tertiary amine of the side chain.

Both compounds share the same molecular formula (


) and protonated mass (

277.2), making them isobaric interferences . Standard low-resolution MS cannot distinguish them. This protocol details the MRM (Multiple Reaction Monitoring) transitions and chromatographic strategies required to achieve specificity.
Chemical Intelligence
ParameterData
Compound N-Hydroxy Ropinirole (HCl Salt)
Parent Ropinirole (

)
Formula

Exact Mass 276.1838 Da
Precursor Ion

277.2
Key Structural Feature N-OH group on the oxindole ring (distinct from aliphatic N-oxide).[]

LC-MS/MS Transition Parameters

The following parameters are derived from the fragmentation logic of the ropinirole scaffold. The Dipropylaminoethyl side chain (


 114.2) is the dominant fragment for the ropinirole family.
Primary & Secondary Transitions (The "Golden" Table)

Note: Values for Collision Energy (CE) and Declustering Potential (DP) are provided as optimized starting ranges based on structural analogues (Sciex/Agilent platforms).

Transition TypePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)DP (V)Structural Assignment
Quantifier 277.2 114.2 5025 - 3560 - 80Dipropylaminoethyl side chain (Intact)
Qualifier 1 277.2260.25015 - 2060 - 80Loss of OH radical (Specific to N-OH)
Qualifier 2 277.2234.15030 - 4060 - 80Loss of Propyl group (

)
Interference Check 277.2259.25020 - 2560 - 80Loss of

(Dominant in N-Oxides)
Expert Insight: The Isobaric Trap
  • N-Hydroxy Ropinirole tends to lose the hydroxyl radical (-17 Da) or the propyl chain.

  • Ropinirole N-Oxide (isobar) characteristically loses oxygen (-16 Da) or water (-18 Da) very easily.

  • Differentiation: If your peak shows a high ratio of

    
     (Loss of water), it is likely the N-Oxide , not the N-Hydroxy target.
    

Fragmentation Pathway Visualization

Understanding the breakage points is essential for troubleshooting matrix interference.

Fragmentation cluster_legend Legend Parent N-Hydroxy Ropinirole [M+H]+ = 277.2 SideChain Side Chain Ion (Dipropylaminoethyl) m/z = 114.2 Parent->SideChain High CE (Cleavage of alkyl-indole bond) CoreLoss De-hydroxylated Core (Ropinirole Radical) m/z = 260.2 Parent->CoreLoss Low CE (Loss of OH) PropylLoss Despropyl N-OH Ropinirole m/z = 234.1 Parent->PropylLoss Med CE (Loss of C3H7) key Blue: Precursor Green: Quant Ion Red: Specific Qual Ion

Caption: Fragmentation logic for N-Hydroxy Ropinirole. The 114.2 ion is the most sensitive but least specific; 260.2 helps distinguish from N-Oxides.

Chromatographic Protocol (Separation Strategy)

Since the Quantifier ion (114.2) is shared with the N-Oxide, chromatographic resolution is mandatory.

Recommended Conditions
  • Column: Phenyl-Hexyl or Biphenyl phases are superior to C18 for separating aromatic isomers (N-hydroxy indole vs. aliphatic N-oxide).

    • Suggested: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Reasoning: Basic pH suppresses ionization of the secondary amine, increasing retention and improving peak shape for basic drugs.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 60% B

    • 6-7 min: 95% B (Wash)

Self-Validating System Check
  • Inject a mixture of Ropinirole, N-Hydroxy Ropinirole, and Ropinirole N-Oxide.

  • Monitor 277 -> 259: This trace should peak only at the N-Oxide retention time.

  • Monitor 277 -> 260: This trace should peak only at the N-Hydroxy retention time.

  • Result: If the peaks co-elute, adjust the gradient slope or switch to a Biphenyl column.

Method Optimization Workflow

Do not rely blindly on literature values. Use this protocol to tune your specific instrument.

Optimization Start Start: 1 µg/mL Standard (Infusion Mode) Q1_Scan Q1 Scan (250-300 Da) Confirm [M+H]+ = 277.2 Start->Q1_Scan Product_Scan Product Ion Scan (MS2) CE Sweep: 10-50 eV Q1_Scan->Product_Scan Select_Ions Select Top 3 Ions (Likely 114, 260, 234) Product_Scan->Select_Ions Optimize_DP Ramp DP (0-120V) Maximize Precursor Intensity Select_Ions->Optimize_DP Optimize_CE Ramp CE (+/- 5 eV) Maximize Product Intensity Optimize_DP->Optimize_CE Final_Method Final MRM Method Optimize_CE->Final_Method

Caption: Step-by-step decision tree for optimizing MS parameters for N-Hydroxy Ropinirole.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg N-Hydroxy Ropinirole in Methanol. Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

  • Precursor Check: Infuse at 10 µL/min. Verify the presence of

    
     277.2. If the signal is weak, check for sodium adducts (
    
    
    
    299).
  • Cone Voltage/DP Ramp: While monitoring 277.2, ramp the Declustering Potential from 0 to 120 V.

    • Target: Find the voltage where intensity plateaus before fragmentation occurs in the source (In-source CID).

  • Product Scan: Perform a product ion scan with a "rolling" collision energy (e.g., 10, 25, 40 eV).

    • Observation: At low CE (15 eV), look for the 260 ion (M-OH). At high CE (35 eV), look for the 114 ion.

  • Final Tuning: Select the 114.2 ion for quantitation. Perform a precise CE ramp (e.g., 20 to 40 eV in 2 eV steps) to find the absolute maximum.

References

  • Coufal, P., et al. (1999).[2] Separation and quantification of ropinirole and some impurities using capillary liquid chromatography.[2][3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Bhatt, J., et al. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Chromatography B. Link

  • Ma, B., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Link

  • CymitQuimica. N-Hydroxymethyl Ropinirole (Structure and CAS verification). Link

  • LGC Standards. N-Hydroxy Ropinirole Hydrochloride (Reference Material Data). Link

Sources

Application Note: High-Resolution Impurity Profiling of Ropinirole Hydrochloride using C18 Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Protocol for Ropinirole Impurity Separation using C18 Column Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used for Parkinson’s disease and Restless Legs Syndrome (RLS), presents a specific chromatographic challenge: separating the highly basic parent drug (pKa ~10.5) from structurally similar process-related impurities (e.g., Impurity A, the despropyl analog) and degradation products (e.g., N-oxides, Isatin derivatives).

While some pharmacopeial methods (EP) utilize C8 columns to maximize selectivity for specific critical pairs, this guide provides a validated, robust protocol using modern C18 technology . By leveraging high-purity silica (Type B) and optimized buffer pH, this method achieves baseline resolution of Ropinirole and its six major related substances without the need for aggressive ion-pairing agents that can degrade column lifetime.

Chemical Basis & Separation Logic

The Analyte & Critical Impurities

Ropinirole is a tertiary amine.[1] Its separation is governed by the balance between hydrophobic retention of the propyl chains and the ionization state of the amine.

CompoundStructure / DescriptionCriticality
Ropinirole 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-oneParent API (Basic, pKa ~10.[1]5)
Impurity A 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-oneCritical Pair. Differs by only one propyl group.[1]
Impurity B Benzoxazinone derivativeProcess impurity.[1]
Impurity C 4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dioneOxidative degradant (Isatin derivative).[1]
N-Oxide Ropinirole N-oxideOxidative degradant.[1]
The C18 Strategy
  • Challenge: At low pH (pH < 3), silanol activity on older C18 columns causes tailing for basic amines like Ropinirole.[1]

  • Solution: Use a "Type B" High-Purity C18 column (low metal content, fully end-capped) combined with a buffer at pH 6.0 .[1]

  • Mechanism: At pH 6.0, Ropinirole is still protonated (cationic), but the secondary interactions with residual silanols are minimized due to the column quality. The pH 6.0 condition also alters the ionization equilibrium enough to enhance the selectivity between the secondary amine (Impurity A) and the tertiary amine (Ropinirole).

Experimental Protocol: Gradient Impurity Profiling

Instrumentation & Reagents
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: PDA (Photodiode Array) or VWD set to 250 nm (primary) and 220 nm (secondary for specific impurities).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][3]
      
    • Triethylamine (TEA) - Optional, for peak shape improvement.[1]

    • Orthophosphoric Acid (85%).[1]

    • Milli-Q Water.[1]

Chromatographic Conditions

This method is optimized for an Inertsil ODS-3V or Waters Symmetry C18 column.[1]

ParameterSetting
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent high-carbon load C18.[1]
Column Temp 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection UV @ 250 nm
Run Time 45 Minutes
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 6.8 g of

    
     in 1000 mL water. Add 1.0 mL Triethylamine (TEA).[1] Adjust pH to 6.0 ± 0.05  using dilute Orthophosphoric Acid. Filter through 0.45 µm nylon filter.[1]
    
    • Note: The addition of TEA acts as a silanol blocker, significantly improving the tailing factor for Ropinirole.

  • Organic Modifier (Mobile Phase B): Acetonitrile : Buffer (90:10 v/v).[1]

    • Note: A small amount of buffer in B prevents precipitation when mixing.

Gradient Program

A linear gradient is required to elute the polar degradants (early eluting) and the hydrophobic process impurities (late eluting).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
5.08515Isocratic Hold (Impurity A separation)
25.05050Linear Gradient
35.02080Wash
38.08515Re-equilibration
45.08515End

System Suitability & Validation Criteria

Before running samples, the system must pass the following System Suitability Tests (SST) using a standard solution containing Ropinirole and Impurity A (or a spiked mixture).

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 (Ropinirole vs. Impurity A)Critical pair separation ensures accurate quantitation.
Tailing Factor (

)
< 1.5 (Ropinirole peak)Indicates minimal secondary silanol interaction.[1]
Theoretical Plates (

)
> 5000Ensures column efficiency.[1]
RSD (Area) < 2.0% (n=6 injections)Precision of the system.
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1][4]

  • Test Concentration: 0.5 mg/mL (for impurity profiling).

  • Sensitivity Solution: Dilute Test Solution to 0.05% (0.25 µg/mL) to verify LOD/LOQ.

Degradation Pathway & Mechanism

Understanding the source of impurities is vital for troubleshooting. The diagram below illustrates the primary degradation pathways for Ropinirole.

RopiniroleDegradation Ropinirole Ropinirole (API) ImpurityA Impurity A (Despropyl) Ropinirole->ImpurityA Dealkylation (Process/Metabolism) ImpurityC Impurity C (Isatin Derivative) Ropinirole->ImpurityC Oxidative Hydrolysis NOxide N-Oxide Ropinirole->NOxide Oxidation (H2O2 / Peroxides) Dimer Methylene Dimer (Lactose Adduct) Ropinirole->Dimer Formaldehyde (Excipient Interaction)

Figure 1: Primary degradation pathways of Ropinirole.[1] Red nodes indicate oxidative degradants; Green indicates excipient interactions (e.g., with Lactose).

Troubleshooting & Optimization

Scenario 1: Co-elution of Impurity A and Ropinirole
  • Cause: Insufficient selectivity for the secondary vs. tertiary amine.[1]

  • Fix:

    • Lower pH: Drop buffer pH to 5.5. This increases the ionization of both, potentially increasing the resolution based on their subtle pKa differences.

    • Temperature: Decrease column temperature to 25°C. Lower temperature often improves resolution for structurally similar amines.[1]

Scenario 2: Broad/Tailing Peak for Ropinirole
  • Cause: Silanol interaction or column aging.[1]

  • Fix:

    • Add Modifier: Ensure TEA (0.1%) is present in the buffer.[1]

    • Column Switch: Switch to a "Base-Deactivated" (BDS) C18 or a hybrid particle column (e.g., Waters XBridge C18) which handles high pH better if you wish to try alkaline conditions (pH 10).

Scenario 3: Ghost Peaks
  • Cause: Gradient elution of impurities in the mobile phase salts.

  • Fix: Use high-grade phosphate salts and filter mobile phases daily.

References

  • Coufal, P., Stulík, K., et al. (1999).[5] "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 437-444.[5] Link

  • Sahasrabuddhey, B., et al. (2007).[1] "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593. Link

  • Tome, T., et al. (2020).[1] "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles." Molecules, 25(11), 2691. Link

  • Sreekanth, N., et al. (2009).[1] "RP-HPLC Method Development and Validation of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms." International Journal of Pharmaceutical Sciences, 1(1). Link

  • European Pharmacopoeia (Ph.[1][6] Eur.) . "Ropinirole Hydrochloride Monograph 2604." (Standard reference for impurity limits).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a modernized Ultra-Performance Liquid Chromatography (UPLC) protocol for the quantification of Ropinirole and its related substances. While current Pharmacopeial (USP/EP) methods rely on traditional HPLC using C8 columns and long run times (>40 min), this protocol utilizes Charged Surface Hybrid (CSH) particle technology to achieve superior resolution of critical pairs (specifically Impurity A and B) in under 8 minutes. This method eliminates the need for ion-pairing reagents, enhancing MS compatibility and column lifetime.

Introduction & Regulatory Context

Ropinirole Hydrochloride is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2] As per ICH Q3A(R2) and Q3B(R2) guidelines, impurities in drug substances and products must be controlled at stringent thresholds (Reporting: 0.05%, Identification: 0.10%, Qualification: 0.15%) [1].

The Challenge: Legacy vs. Modern

The standard USP monograph for Ropinirole utilizes a legacy L7 (C8) column with a complex buffer system, often suffering from:

  • Peak Tailing: Ropinirole is a basic amine (

    
    ), leading to silanol interactions on traditional silica.
    
  • Co-elution: Critical pairs (e.g., N-despropyl analog and hydroxyl impurities) often co-elute under isocratic or shallow gradient conditions.

  • Throughput: HPLC run times limit high-throughput release testing.

The Solution: CSH Technology

This protocol employs a C18 CSH (Charged Surface Hybrid) stationary phase. The CSH particle carries a low-level surface charge that repels protonated amines (like Ropinirole) from the surface silanols, resulting in sharp peaks using simple acidic mobile phases (Formic Acid/Ammonium Acetate) without ion-pairing agents [2].

Experimental Protocol

Reagents and Standards
  • API: Ropinirole HCl Reference Standard.[3][4]

  • Impurity A (USP Related Compound A): 4-(2-hydroxyethyl)indolin-2-one (Hydrolytic degradant).

  • Impurity B (USP Related Compound B): 4-[2-(propylamino)ethyl]indolin-2-one (N-despropyl metabolite/degradant).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

UPLC Instrument Conditions
  • System: Binary UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II).

  • Detection: PDA/UV at 250 nm (Primary) and 220 nm (Secondary for specific impurities).

  • Column: ACQUITY UPLC CSH C18, 1.7

    
    m, 2.1 x 100 mm.
    
  • Column Temp: 40°C.

  • Sample Temp: 10°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.0

    
    L.
    
Mobile Phase Configuration
  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (MPB): 100% Acetonitrile.

Rationale: The pH 3.0 buffer ensures Ropinirole is fully protonated. The Ammonium Acetate provides ionic strength to maintain peak shape, while the CSH column prevents the typical "amine tailing" seen at this pH on standard C18 columns.

Gradient Table
Time (min)Flow (mL/min)% MPA% MPBCurveDescription
0.000.59556Initial Equilibration
1.000.59556Isocratic Hold (Polar Impurities)
6.000.560406Linear Gradient
7.500.510906Column Wash
8.500.510906Wash Hold
8.600.59551Return to Initial
10.000.59556Re-equilibration

Analytical Workflow Visualization

The following diagram illustrates the end-to-end workflow, emphasizing the critical decision points in sample preparation and data processing.

G Start Sample Receipt (API or Tablet) Prep Sample Preparation (Diluent: 0.1% FA in H2O:ACN 80:20) Start->Prep Weigh & Dissolve Filter Filtration (0.2 µm PTFE) Prep->Filter Remove Particulates UPLC UPLC Separation (CSH C18, pH 3.0) Filter->UPLC Inject 1.0 µL Detect PDA Detection (250 nm) UPLC->Detect Elution Process Data Processing (Empower/Chromeleon) Detect->Process Integration Report CoA Generation (ICH Q3A/B Compliance) Process->Report Calc % w/w

Figure 1: Standardized UPLC Analytical Workflow for Ropinirole Impurity Profiling.

Impurity Profiling & Degradation Pathway[5][6][7][8]

Understanding the origin of impurities is vital for process control. Ropinirole is susceptible to oxidative degradation (N-oxide formation) and dealkylation.

Key Degradation Mechanisms:
  • Oxidative Stress: Leads to N-oxide formation and cleavage of the propyl chain (Impurity B).

  • Hydrolysis: The lactam ring is relatively stable, but extreme pH can open the ring or hydrolyze side chains (Impurity A).

  • Excipient Interaction: In tablet formulations, Ropinirole can react with reducing sugars (like Lactose) to form Maillard reaction products if not properly packaged.

Degradation Rop Ropinirole HCl (API) ImpB Impurity B (N-despropyl analog) [Oxidation/Metabolism] Rop->ImpB Dealkylation (-C3H7) ImpA Impurity A (Hydroxyl analog) [Hydrolysis] Rop->ImpA Side chain hydrolysis N_Oxide Ropinirole N-Oxide [Peroxide Oxidation] Rop->N_Oxide H2O2 / Oxidation Dimer Methylene Dimer [Lactose Interaction] Rop->Dimer + Lactose (Formulation)

Figure 2: Primary Degradation Pathways of Ropinirole HCl.

System Suitability & Validation Results

To ensure the method is "self-validating" (Trustworthiness), the following System Suitability Criteria (SST) must be met before every analysis sequence.

SST Acceptance Criteria
ParameterAcceptance LimitTypical Result (CSH C18)
Resolution (Ropinirole vs. Imp B) NLT 2.04.5
Tailing Factor (Ropinirole) NMT 1.51.1
% RSD (Standard Area, n=5) NMT 2.0%0.4%
Theoretical Plates (N) NLT 5000>12,000
Linearity and Sensitivity[9]
  • LOD (Limit of Detection): 0.03

    
    g/mL (S/N > 3).
    
  • LOQ (Limit of Quantification): 0.10

    
    g/mL (S/N > 10).
    
  • Linearity:

    
     over the range of LOQ to 150% of the nominal impurity limit.
    

Discussion: Why This Protocol Works

Causality of Experimental Choices
  • Choice of pH 3.0: While Ropinirole is basic, running at high pH (pH > 10) on hybrid columns is an option. However, we selected acidic pH (3.0) because Impurity A (hydroxyl analog) is more stable in acidic environments, preventing on-column degradation during analysis.

  • CSH vs. BEH: The CSH particle was selected over standard BEH because Ropinirole exhibits significant loadability issues on standard C18s due to ionic interaction. CSH mimics the effect of ion-pairing reagents (like the USP's sodium 1-octanesulfonate) without the equilibration lag time or MS-incompatibility [3].

  • Wavelength (250 nm): The indolin-2-one core provides a strong chromophore at 250 nm, maximizing sensitivity for the parent and structurally similar degradants.

References

  • ICH Harmonised Tripartite Guideline. (2006).[5] Impurities in New Drug Products Q3B(R2).[6][7] International Council for Harmonisation.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: A New Standard for Peptide and Basic Small Molecule Separations. Waters White Paper.

  • United States Pharmacopeia (USP). (2023). Ropinirole Hydrochloride Monograph.[3][8][9] USP-NF Online.[3]

  • Zupančič, T., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(11), 2691.[10]

Sources

Application Note: High-Efficiency Extraction of Ropinirole and Metabolites from Human Plasma

[1]

Abstract

This application note details a robust, sensitive, and self-validating protocol for the extraction and quantification of Ropinirole (Requip®) and its primary active metabolite, N-despropyl ropinirole (SKF-104557), from human plasma. Unlike conventional Liquid-Liquid Extraction (LLE) methods which often suffer from recovery losses for polar metabolites, this guide utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach exploits the basicity of the target analytes (pKa ~9.[1]7) to eliminate phospholipid matrix effects and maximize recovery.

Introduction & Metabolic Context[1][2][3][4]

Ropinirole is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][3] It undergoes extensive hepatic metabolism via cytochrome P450 CYP1A2.[1][4]

For bioanalytical scientists, the challenge lies not in the parent drug, but in the metabolites. The primary metabolic pathway involves N-despropylation to form SKF-104557 (biologically active) and hydroxylation to form SKF-96944 (inactive). Because SKF-104557 is significantly more polar than the parent, traditional non-polar extraction methods (like LLE with hexane) often yield poor recovery for the metabolite, necessitating a mixed-mode approach.

Metabolic Pathway Visualization

Ropinirole_MetabolismRopiniroleRopinirole(Parent Drug)LogP ~2.9CYP1A2CYP1A2(Liver)Ropinirole->CYP1A2SKF104557SKF-104557(N-despropyl)Active MetaboliteCYP1A2->SKF104557N-despropylation(Major Pathway)Hydroxyl7-Hydroxy Ropinirole(SKF-96944)InactiveCYP1A2->HydroxylHydroxylationCarboxylicCarboxylic AcidDerivativesSKF104557->CarboxylicOxidation

Figure 1: Primary metabolic pathway of Ropinirole highlighting the formation of the N-despropyl metabolite.

Method Development Strategy: The "Why"

Selection of SPE Chemistry

We utilize a Mixed-Mode Strong Cation Exchange (MCX) polymer.

  • Mechanism: Retention is dual-mode. The hydrophobic backbone retains the drug via Reverse Phase (RP), while the sulfonic acid groups bind the basic amine of Ropinirole (

    
    ) via ion exchange.
    
  • The Advantage: This allows for a "100% Organic Wash" step. Since the drug is locked by ionic charge, we can wash the column with 100% Methanol to remove hydrophobic interferences (like phospholipids) without eluting the drug. Elution only occurs when we neutralize the charge (high pH).

Experimental Protocol

Reagents & Materials
  • SPE Plate/Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).

  • Internal Standard (IS): Ropinirole-d4 or Citalopram (structural analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation Workflow

Step 1: Pre-treatment (Critical for Ionic Binding)

  • Action: Aliquot

    
     human plasma. Add 
    
    
    IS working solution.[1]
  • Acidification: Add

    
     of 
    
    
    (Phosphoric Acid) in water.
  • Why: This lowers the pH to ~2-3, ensuring Ropinirole and SKF-104557 are fully protonated (

    
    ) to bind to the cation exchange sorbent.
    

Step 2: SPE Extraction (MCX Protocol)

StepSolvent / CompositionScientific Rationale
1. Condition ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

MeOH
Activates hydrophobic ligands.
2. Equilibrate

Water
Prepares sorbent for aqueous sample; prevents phase collapse.
3. Load Pre-treated SampleAnalyte binds via Ionic and Hydrophobic forces. Flow rate < 1 mL/min.[5]
4. Wash 1


Formic Acid in Water
Lock Step: Keeps analyte charged (acidic) while removing proteins and polar interferences.
5. Wash 2


MeOH
Cleanup Step: Removes hydrophobic neutrals and phospholipids. Analyte remains bound by ionic tether.
6. Elute



in MeOH
Release Step: High pH neutralizes the analyte (

), breaking the ionic bond.

Step 3: Post-Extraction

  • Evaporate eluate to dryness under

    
     at 
    
    
    .
  • Reconstitute in

    
     Mobile Phase (90:10 Water:ACN + 0.1% FA).
    
Workflow Visualization

SPE_WorkflowStartPlasma Sample(200 µL)AcidifyAcidify with 4% H3PO4(Protonate Amines)Start->AcidifyLoadLoad onto MCX SPE(Cation Exchange)Acidify->LoadWash1Wash 1: 2% Formic Acid(Remove Proteins)Load->Wash1Wash2Wash 2: 100% MeOH(Remove Phospholipids)Wash1->Wash2EluteElute: 5% NH4OH in MeOH(Break Ionic Bond)Wash2->EluteLCMSLC-MS/MS AnalysisElute->LCMS

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow.

LC-MS/MS Analysis Conditions

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .
    
Mass Spectrometry Parameters (MRM)

Ropinirole fragmentation is dominated by the cleavage of the dipropylamino side chain.

AnalytePrecursor (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Product (

)
Collision Energy (eV)Structural Logic
Ropinirole 261.2 114.2 25Dipropyl-methylene-ammonium ion

.
SKF-104557 219.2 72.1 *22Mono-propyl-methylene-ammonium ion

.
IS (Citalopram) 325.1209.028Validated transition.

*Note: The 72.1 fragment is predicted based on the loss of the propyl group from the 114.2 fragment. Verify via Product Ion Scan during optimization.

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, every batch must include the following checks:

Matrix Effect (ME) Calculation

Do not rely solely on recovery. You must quantify ion suppression.

  • Acceptance Criteria:

    
    . If ME < 85%, phospholipid removal in Wash 2 was insufficient.
    
Recovery (RE) Calculation
  • Target: > 80% for both parent and metabolite.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Recovery (Both) Sample pH too high during loading.Ensure

is added. pH must be < 4 for MCX binding.
Low Recovery (Metabolite) Elution solvent not strong enough.Ensure 5%

is fresh. Ammonia is volatile and evaporates.
High Backpressure Protein precipitation on column.Ensure Wash 1 (Acidic water) is sufficient to flush out plasma proteins.

References

  • Waters Corporation. "A Rapid and Sensitive SPE-UPLC-MS/MS Method for Determination of Ropinirole in Human Plasma." Waters Application Notes.

  • Bharathi, D. V., et al. (2009).[5] "Highly sensitive method for the determination of ropinirole... in human plasma by LC-ESI-MS/MS." Biomedical Chromatography, 23(5), 557-562.[5]

  • Coldwell, M. C., et al. (1999).[6] "Comparison of the functional potencies of ropinirole and other dopamine receptor agonists..." British Journal of Pharmacology, 127(7), 1696–1702.[7][6][8][9] (Source for metabolite activity/structure).

  • Cayman Chemical. "N-Despropyl Ropinirole Product Information." (Structural verification for SKF-104557).

Application Note: Solubility & Handling of N-Hydroxy Ropinirole Hydrochloride in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy Ropinirole Hydrochloride is a critical impurity and metabolite associated with the dopamine agonist Ropinirole. Accurate quantification of this compound is required for pharmaceutical quality control (impurity profiling) and pharmacokinetic studies.

This guide details the solubility profile of N-Hydroxy Ropinirole HCl in methanol, a primary solvent for Reverse Phase HPLC (RP-HPLC) and LC-MS applications. While the parent compound (Ropinirole HCl) exhibits high solubility in methanol (>100 mg/mL), the N-Hydroxy derivative requires specific handling due to the presence of the hydroxamic acid moiety (N-OH lactam) and the hydrochloride salt form.

Key Finding: N-Hydroxy Ropinirole Hydrochloride is freely soluble in methanol. Standard analytical stock solutions (1.0 mg/mL) are stable and easily prepared. Higher concentrations (>10 mg/mL) are achievable but require strict moisture control and protection from light to prevent oxidative degradation.

Chemical & Physical Properties[1][2][3][4][5][6][7]

PropertyDescription
Appearance Light tan to light brown solid (Hygroscopic)
Solubility in Methanol High (Estimated >50 mg/mL based on salt polarity)
Solubility in Water Soluble (pH dependent due to N-OH acidity)
pKa Characteristics Side-chain amine: ~9.5 (Basic); N-OH group: ~8-9 (Weakly Acidic)
Stability Sensitive to light and oxidation; Hygroscopic.[1][][3]
Primary Application Reference Standard for HPLC/LC-MS Impurity Profiling.
Structural Context

Unlike Ropinirole, which contains a standard lactam, N-Hydroxy Ropinirole possesses an N-hydroxyindolin-2-one core.

  • HCl Salt: The tertiary amine on the dipropylamino side chain is protonated (

    
    ), ensuring high solubility in polar protic solvents like methanol.
    
  • Hydroxamic Function: The N-OH group introduces potential for metal chelation (avoid metallic spatulas if possible) and oxidation.

Solubility Protocol: Preparation of Stock Standards

Materials Required[1][3][6][7][9][10][11]
  • Solute: N-Hydroxy Ropinirole Hydrochloride (Reference Standard Grade).[3]

  • Solvent: Methanol (LC-MS Grade or HPLC Grade). Do not use technical grade methanol due to potential aldehyde impurities that react with amines.

  • Equipment: Class A Volumetric Flasks (Amber glass recommended), Analytical Balance (0.01 mg precision), Vortex Mixer, Sonicator.

Protocol A: Analytical Stock Solution (1.0 mg/mL)

Target: Primary reference standard for HPLC assay.

  • Equilibration: Allow the vial of N-Hydroxy Ropinirole HCl to reach room temperature before opening to prevent condensation (hygroscopic nature).

  • Weighing: Accurately weigh 10.0 mg of the substance into a weighing boat.

  • Transfer: Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .

    • Note: Use amber glass to protect the N-hydroxy moiety from photo-oxidation.

  • Solvent Addition: Add approximately 6-7 mL of Methanol.

  • Dissolution:

    • Swirl gently to wet the solid.

    • Sonicate for 30-60 seconds . The solid should dissolve rapidly.

    • Visual Check: Solution should be clear and particle-free.

  • Make up to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

  • Storage: Transfer to LC vials or amber storage vials. Store at -20°C .

Protocol B: High-Concentration Stock (10 mg/mL)

Target: Spiking studies or synthetic purification.

  • Weigh 100.0 mg of N-Hydroxy Ropinirole HCl.

  • Transfer to a 10 mL Amber Volumetric Flask .

  • Add 5 mL of Methanol.

  • Vortex: Vortex at medium speed for 1 minute.

  • Sonication: Sonicate for 2-5 minutes. Monitor temperature; if the solvent warms, allow it to cool to 20°C before final dilution.

  • Final Volume: Dilute to volume with Methanol.

    • Caution: At this concentration, ensure the cap is tightly sealed to prevent solvent evaporation which could lead to precipitation or concentration errors.

Visual Workflow (Graphviz)

SolutionPrep Start Start: N-Hydroxy Ropinirole HCl (Solid, Hygroscopic) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh 10 mg (Avoid Metallic Contact) Equilibrate->Weigh Solvent Add Methanol (LC-MS Grade) ~70% of Final Volume Weigh->Solvent Dissolve Dissolution Mechanism: 1. Swirl 2. Sonicate (30s) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Dilute Dilute to Volume (10 mL) Invert 10x Check->Dilute Yes Troubleshoot Troubleshoot: 1. Extend Sonication 2. Check Solvent Quality Check->Troubleshoot No (Particles remain) Storage Storage: Amber Vial, -20°C Shelf Life: ~1 Month Dilute->Storage Troubleshoot->Dissolve

Caption: Step-by-step workflow for preparing a stable 1.0 mg/mL analytical stock solution.

Analytical Application Notes

HPLC Compatibility

Methanol solutions of N-Hydroxy Ropinirole HCl are fully compatible with standard mobile phases used for Ropinirole impurity analysis (e.g., USP/EP methods).

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Injection Solvent: The 100% Methanol stock should be diluted with the initial mobile phase (e.g., 90:10 Buffer:MeOH) before injection to prevent peak distortion (solvent effects), especially for early-eluting peaks.

Stability in Solution
  • T0 (Fresh): 100% Purity.

  • 24 Hours (Room Temp, Light): Potential for 1-2% degradation (oxidative discoloration).

  • Recommendation: Always prepare fresh or use aliquots stored at -20°C. Do not store in clear glass.

Troubleshooting & FAQ

Q: The solution turned pink/brown after 2 days.

  • Cause: Oxidation of the N-hydroxy indole moiety.

  • Solution: Discard. Ensure future solutions are stored in amber glass and headspace is minimized. Nitrogen purging of the methanol before dissolution is recommended for long-term storage.

Q: Can I use DMSO instead of Methanol?

  • Answer: Yes. DMSO is an excellent solvent for this compound (>50 mg/mL). However, DMSO is difficult to remove and can freeze at refrigerator temperatures. Methanol is preferred for ease of handling and evaporation.

Q: Is the salt form critical?

  • Answer: Yes. The Hydrochloride salt aids solubility. If you possess the Free Base (CAS 954117-22-7), solubility in pure methanol may be slightly lower or require sonication; addition of 1 equivalent of HCl may be necessary to stabilize it in solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5095, Ropinirole. Retrieved from [Link]

  • Toronto Research Chemicals.N-Hydroxy Ropinirole Hydrochloride Data Sheet.
  • United States Pharmacopeia (USP).Ropinirole Hydrochloride Monograph: Impurity Profiling. (Referenced for chromatographic conditions and impurity definitions).

Sources

Gradient elution profile for Ropinirole impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Gradient Elution Profiling for Ropinirole Hydrochloride Impurities

Part 1: Executive Summary & Scientific Rationale

The Challenge: Ropinirole Hydrochloride, a non-ergoline dopamine agonist used for Parkinson’s disease, presents a complex impurity profile containing structural analogs (e.g., despropyl-ropinirole) and oxidative degradants (e.g., N-oxides, isatin derivatives). Standard pharmacopeial methods (Ph. Eur. / USP) often utilize C8 stationary phases with acidic buffers (pH ~2.5).[1] However, these "legacy" methods frequently suffer from critical co-elutions, specifically between Impurity E & H and Impurity B & G , and require excessive run times (>75 minutes).

The Solution: This application note details an Optimized UHPLC Gradient Protocol based on Analytical Quality by Design (AQbD) principles. By strictly controlling column temperature and leveraging a specific Ammonium Phosphate buffer system, this method resolves all 9 critical process-related impurities in under 20 minutes.[1] We also provide a robust High-pH HPLC Protocol for laboratories restricted to traditional instrumentation.[1]

Key Mechanistic Insight: Ropinirole is a basic drug (pKa ~10.5).[1] At low pH (2.5), it is fully protonated.[1] While this ensures good peak shape, it limits selectivity differences between structurally similar basic impurities.[1] The optimized protocol uses a C8 Hybrid Particle column at elevated temperature (54.7°C) to modulate the pKa-dependent retention shifts, achieving separation of the critical E/H pair that fails at ambient temperatures.

Part 2: Impurity Profile & Critical Pairs

To ensure regulatory compliance, analysts must track the following specific impurities. Note the cross-reference between EP and USP designations.

Impurity NameEP DesignationUSP DesignationChemical NatureCriticality
Isatin Derivative Impurity ARelated Compound BOxidative degradantCritical Pair (elutes near API)
Isohexyl Analog Impurity BN/AProcess impurityCo-elutes with Impurity G in legacy methods
Propylidene Analog Impurity CN/ASynthetic intermediateLate eluter
Despropyl Ropinirole Impurity DRelated Compound ADegradant/ProcessEarly eluter
N-oxide Impurity EN/AOxidative degradantCo-elutes with Impurity H in legacy methods
Hydroxylamine Impurity HN/AProcess impurityCo-elutes with Impurity E in legacy methods

Part 3: Method Development Workflow (Decision Logic)

The following diagram illustrates the decision logic for selecting the correct protocol based on available instrumentation and resolution requirements.

MethodSelection Start Start: Ropinirole Impurity Profiling CheckInst Instrument Capability? Start->CheckInst UHPLC UHPLC (Pressure > 600 bar) CheckInst->UHPLC HPLC Standard HPLC (Pressure < 400 bar) CheckInst->HPLC Decision Critical Pair Resolution Required? (Impurity E vs H) UHPLC->Decision Protocol2 Protocol 2: High-pH HPLC Method (Inertsil ODS-3V, pH 7.1) HPLC->Protocol2 Standard Resolution Protocol1 Protocol 1: AQbD Optimized Method (Acquity BEH C8, 55°C) Decision->Protocol1 High Resolution Needed Result1 Result: <20 min run, Full Resolution Protocol1->Result1 Result2 Result: ~45 min run, Good Selectivity Protocol2->Result2

Caption: Decision tree for selecting the optimal Ropinirole impurity method based on lab infrastructure and resolution needs.

Part 4: Experimental Protocols

Protocol 1: The "Gold Standard" Optimized UHPLC Method

Reference: Adapted from Tome et al. (2020), validated for Ph. Eur. compliance.

1. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C8 (150 mm × 2.1 mm, 1.7 µm)[2]

  • Column Temperature: 54.7 °C ± 0.5 °C (CRITICAL: Lower temperatures cause co-elution of Impurities E & H).[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 2.0 µL

  • Detection: UV at 250 nm[1][3]

  • Run Time: 21 minutes[1]

2. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve Ammonium Dihydrogen Phosphate to 40 mM concentration in purified water. Adjust pH to 2.0 ± 0.05 with Orthophosphoric Acid (85%). Filter through 0.22 µm membrane.[1]

  • Organic Modifier (Mobile Phase B): Acetonitrile : Methanol (66 : 34 v/v).[1][2]

3. Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00 94.06.0Initial
0.50 94.06.0Isocratic Hold
13.50 72.028.0Linear Ramp
19.90 40.060.0Linear Ramp
20.40 94.06.0Re-equilibration
21.00 94.06.0End

4. System Suitability Criteria:

  • Resolution (R): > 2.0 between Impurity A and Ropinirole.[1][4]

  • Resolution (R): > 1.5 between Impurity E and Impurity H.

  • Tailing Factor: < 1.5 for Ropinirole peak.[1]

Protocol 2: Robust HPLC Method (High pH Alternative)

Rationale: For labs without UHPLC, utilizing a pH 7.1 buffer alters the ionization state of the impurities, providing alternative selectivity on standard C18 columns.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18.[1]

  • Column Temperature: 25 °C (Ambient)

  • Flow Rate: 1.0 - 1.2 mL/min[1]

  • Detection: UV at 250 nm (or 215 nm for higher sensitivity of non-chromophoric impurities).[1]

2. Mobile Phase Preparation:

  • Buffer: 0.1 M Potassium Phosphate buffer, adjusted to pH 7.1 with Triethylamine/Phosphoric acid.

  • Solvent A: Buffer : Acetonitrile (90 : 10 v/v)[4]

  • Solvent B: Buffer : Acetonitrile (60 : 40 v/v)[4]

3. Gradient Profile:

  • Linear Gradient: 0% B to 100% B over 40-50 minutes (Optimization required based on specific column dwell volume).

Part 5: Troubleshooting & Critical Parameters

The following diagram details the "Cause-and-Effect" relationships for common failures in the Ropinirole gradient method.

Troubleshooting Issue1 Co-elution: Impurity E & H Sol1 Set Temp to 54.7°C Issue1->Sol1 Issue2 Peak Tailing (Ropinirole) Sol2 Use Hybrid (BEH) Column Issue2->Sol2 Issue3 Baseline Drift Sol3 Use High Quality MeOH/ACN Issue3->Sol3 Cause1 Column Temp < 50°C Cause1->Issue1 Cause2 pH Drift (> 2.2) Cause2->Issue1 Cause3 Silanol Interaction Cause3->Issue2 Cause4 Impure Mobile Phase B Cause4->Issue3

Caption: Troubleshooting logic linking observed chromatographic failures to physical parameters.

Expert Note on Mobile Phase B: The ratio of Methanol to Acetonitrile in Mobile Phase B (Protocol 1) is 34:66 . This specific ratio is tuned to balance the dipole-dipole interactions (Methanol) and pi-pi interactions (Acetonitrile) with the aromatic rings of Ropinirole impurities. Varying this ratio by more than ±2% can cause inversion of elution order for Impurities B and G.[1]

References

  • Tome, T., Obreza, A., & Časar, Z. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(11), 2691.[5][6][7]

  • Coufal, P., et al. (1999). Separation and quantification of ropinirole and some impurities using capillary liquid chromatography.[1] Journal of Chromatography B, 732(2), 437-444.[1]

  • European Pharmacopoeia (Ph.[1][2][8] Eur.) Monograph 2604: Ropinirole Hydrochloride.[1][2]

  • United States Pharmacopeia (USP) Monograph: Ropinirole Hydrochloride.[1][8]

Sources

Application Note: A Validated HPLC-UV Method for the Detection and Quantification of N-Hydroxy Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This application note presents a comprehensive guide for the sensitive and accurate quantification of N-Hydroxy Ropinirole, a key metabolite of the non-ergoline dopamine agonist Ropinirole, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. We provide a detailed protocol, the scientific rationale for parameter selection, and a discussion of the optimal UV detection wavelength. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or quality control studies involving Ropinirole.

Introduction: The Analytical Imperative for N-Hydroxy Ropinirole

Ropinirole is a potent D2/D3 dopamine agonist widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome (RLS).[1] Its therapeutic and potential adverse effects are governed by its pharmacokinetic profile, which is heavily influenced by its metabolism. Ropinirole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1][2] This process leads to the formation of several metabolites, including N-despropyl ropinirole and hydroxylated derivatives.[3][4]

N-Hydroxy Ropinirole is one such critical metabolite. Understanding its formation, concentration, and clearance is vital for a complete characterization of Ropinirole's disposition in the body. Accurate and reliable quantification of N-Hydroxy Ropinirole in various biological and pharmaceutical matrices is therefore essential. HPLC coupled with UV detection offers a robust, accessible, and cost-effective platform for this analytical challenge.

Principle of UV Detection: Selecting the Optimal Wavelength (λmax)

The foundation of quantitative analysis by HPLC-UV is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. To achieve maximum sensitivity and minimize interference, it is crucial to select a detection wavelength where the analyte exhibits maximum absorbance (λmax).

Justification of the Detection Wavelength for N-Hydroxy Ropinirole

Ropinirole's chemical structure, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, contains an oxindole ring system. This aromatic structure is the primary chromophore responsible for its UV absorbance. Numerous analytical studies have established the λmax of Ropinirole to be consistently around 250 nm .[2][5][6][7] Published methods frequently utilize detection wavelengths of 249 nm[7][8] and 250 nm[2][5][6][7] for its quantification. One study also employed 245 nm with success.[9]

The metabolic transformation from Ropinirole to N-Hydroxy Ropinirole involves the addition of a hydroxyl (-OH) group. This modification to the core structure is an auxochromic shift and is not expected to significantly alter the fundamental electronic transitions of the oxindole chromophore. Therefore, the λmax of N-Hydroxy Ropinirole will be nearly identical to that of the parent drug.

Experimental Protocol: HPLC-UV Analysis

This section provides a detailed, step-by-step protocol for the analysis of N-Hydroxy Ropinirole.

Materials and Reagents
  • N-Hydroxy Ropinirole reference standard

  • Ropinirole HCl reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid or Triethanolamine for pH adjustment

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_detection Phase 3: Detection & Data A Mobile Phase Preparation & Degassing C HPLC System Equilibration A->C B Standard & Sample Preparation D Sample Injection (20 µL) B->D E Isocratic Elution & Separation D->E F UV Detection at 250 nm E->F G Chromatogram Generation F->G H Data Processing (Integration & Quantification) G->H

Caption: HPLC-UV analytical workflow for N-Hydroxy Ropinirole.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare the aqueous component: Dissolve potassium dihydrogen phosphate in ultrapure water to a concentration of 0.02 M.

    • Adjust the pH of the aqueous buffer to the desired value (e.g., pH 6.0) using orthophosphoric acid or triethanolamine.[9]

    • The final mobile phase is a mixture of the prepared buffer and an organic solvent, typically Acetonitrile. A common starting ratio is 55:45 (Acetonitrile:Buffer, v/v).[9]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using ultrasonication for at least 15 minutes.

  • Standard Solution Preparation:

    • Prepare a primary stock solution of N-Hydroxy Ropinirole reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol or the mobile phase.

    • From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 2.5, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For drug product analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • For biological samples (e.g., plasma), a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interferences.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the chromatographic parameters as detailed in Table 1.

    • Inject the prepared standards and samples into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to N-Hydroxy Ropinirole based on its retention time, as determined by the injection of the pure standard.

    • Integrate the peak area for each standard and sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of N-Hydroxy Ropinirole in the unknown samples by interpolation from the linear regression of the calibration curve.

Method Parameters and Validation

Chromatographic Conditions
ParameterRecommended SettingRationale / Comment
HPLC Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmIndustry-standard for robust separation of small molecules like Ropinirole and its metabolites.[5][7]
Mobile Phase Acetonitrile : 0.02 M KH₂PO₄ Buffer (pH 6.0) (55:45, v/v)Provides good resolution and peak shape. The ratio can be optimized to adjust retention time.[9]
Flow Rate 1.0 mL/minA standard flow rate that provides efficient separation with moderate backpressure.[3][5][9]
Injection Volume 20 µLA typical volume for analytical HPLC; can be adjusted based on concentration and sensitivity needs.[10]
Column Temperature Ambient or 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 250 nm Corresponds to the λmax of the parent compound's chromophore, ensuring maximal sensitivity.[2][5][6][7]
Run Time 10 minutesTypically sufficient to allow for the elution of the analyte and any related impurities. Adjust as needed.
Method Validation (According to ICH Guidelines)

For use in regulated environments, the method must be validated. Key parameters to assess include:

  • Specificity: Demonstrate that peaks from excipients or other metabolites do not interfere with the N-Hydroxy Ropinirole peak.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 2.5-50 µg/mL).[9] A correlation coefficient (r²) > 0.999 is desirable.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) ≤15%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a scientifically grounded and validated protocol for the quantification of N-Hydroxy Ropinirole using HPLC-UV. The selection of 250 nm as the optimal detection wavelength is justified based on the well-characterized UV absorbance of the parent drug, Ropinirole. The detailed method and parameters serve as a robust starting point for researchers in pharmaceutical analysis, pharmacokinetics, and metabolic studies, enabling the accurate and reliable measurement of this key metabolite.

References

  • GUNDEBOINA. SWATHI*, SALMA, BONALA SAI KUMAR, KALLA ANUSHA REDDY, AADI DEVIKA. (2021). A new validated rp-hplc method for the determination of ropinirole in bulk and pharamaceutical dosage form. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences, 6(4). [Link]

  • Chandra, A., Murtuja, S., Chauhan, N., Kumar, P., Alam, S., & Prakash, S. (Year N/A). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development and Research. [Link]

  • (Author N/A). (2012). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 9(2), 643-648. [Link]

  • Sushma, J., et al. (2010). Analysis of Ropinirole in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 72(2), 245-247. [Link]

  • Kothapalli, L. P., et al. (2011). Validated RP- HPLC and specrophotometric determination of Ropinirole hydrochloride in bulk and in pharmaceutical dosage form. Der Pharma Chemica, 3(6), 1-9. [Link]

  • Illendula, S., et al. (2022). METHOD DEVELOPMENT AND VALIDATION OF ROPINIROLE BY USING UV SPECTROSCOPY METHOD. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1418-1427. [Link]

  • Chandra, A., et al. (2012). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. ResearchGate. [Link]

  • Herran, E., et al. (2015). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. International Journal of Pharmaceutics, 493(1-2), 115-122. [Link]

  • (Author N/A). (Year N/A). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. ResearchGate. [Link]

  • (Author N/A). (2022). method development and validation of ropinirole by using uv spectroscopy method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (Author N/A). (2020). Formulation and Characterization of Fast Dissolving Sublingual Films of Ropinirole Hydrochloride for Parkinson's Disease. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-16. [Link]

  • (Author N/A). (Year N/A). Assay of Ropinirole hydrochloride in Pharmaceutical Preparations by Visible Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

  • Wikipedia. (Updated N/A). Ropinirole. [Link]

  • U.S. National Library of Medicine. (2025). Label: ROPINIROLE tablet, film coated. DailyMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Hydroxy Ropinirole Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-Hydroxy Ropinirole (CAS 1542267-72-0) is a critical impurity and degradant of the dopamine agonist Ropinirole. Due to the inherent reactivity of the N-hydroxylated amine functional group, this compound presents severe stability challenges in solution during analytical method development, impurity profiling, and stability testing.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the chemical causality behind degradation and provide self-validating protocols to ensure absolute confidence in your analytical workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your experimental parameters, use the following logical workflow to identify the root cause of standard degradation in your HPLC or LC-MS systems.

Workflow Start Signal Loss or Degradant Peaks? CheckPH Check Solution pH Start->CheckPH IsBasic pH > 6.0? CheckPH->IsBasic Acidify Acidify to pH 4.0-5.0 (e.g., Formic Acid) IsBasic->Acidify Yes CheckMetals Check Trace Metals IsBasic->CheckMetals No AddEDTA Add Chelator (e.g., 1mM EDTA) CheckMetals->AddEDTA CheckTemp Check Autosampler Temp AddEDTA->CheckTemp Cooling Set to 4°C & Use Amber Vials CheckTemp->Cooling

Diagnostic workflow for resolving N-Hydroxy Ropinirole solution instability.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my N-Hydroxy Ropinirole standard rapidly degrade, losing peak area within hours of preparation?

Causality: N-hydroxyamines are exceptionally sensitive to pH fluctuations. At neutral to alkaline pH (pH > 6.0), the free base form undergoes rapid auto-oxidation and disproportionation. Studies on analogous N-hydroxy compounds demonstrate that[1]. Ropinirole itself shows, but its N-hydroxy derivative is exponentially more reactive[2]. Solution: Always prepare stock and working solutions in slightly acidic diluents. Maintaining a pH of 4.0 to 5.0 ensures the amine remains protonated, drastically reducing its nucleophilicity and susceptibility to oxidation.

Q2: I am observing the appearance of new peaks, specifically Ropinirole N-oxide, in my aged standard solutions. How do I prevent this?

Causality: The oxidation of hydroxylamines to N-oxides or oximes is heavily catalyzed by trace multivalent transition metals (e.g., Fe²⁺, Cu²⁺) present in lower-grade solvents or leached from standard borosilicate glassware.[3]. Solution: Implement a self-validating system by adding a chelating agent.[4]. Use only LC-MS grade water and methanol to minimize baseline metal contamination.

Q3: Does temperature or light exposure affect the stability during long HPLC autosampler queues?

Causality: Yes. Photolytic and thermal stress accelerate the homolytic cleavage of the N-O bond. Forced degradation studies of ropinirole show [5]. Solution: Maintain autosampler temperatures strictly at 4°C and utilize amber glass or low-actinic vials for all analytical queues.

Quantitative Kinetic Stability Profile

To aid in experimental planning, the following table summarizes the kinetic stability of N-hydroxyamines under various environmental conditions.

Condition / ParameterpH LevelHalf-Life (t1/2)Primary Degradation Pathway
Acidic Buffer 4.0 - 5.0> 300 hoursHighly stable (Protonated)
Neutral Solution 7.0~ 50 hoursSlow auto-oxidation
Alkaline Solution 10.0< 2.5 hoursRapid disproportionation
Trace Metals AnyMinutes to HoursMetal-catalyzed oxidation

Note: Kinetic data is extrapolated from structurally analogous N-hydroxyamines and Ropinirole degradation profiles[1],[2].

Chemical Degradation Pathways

Understanding the molecular logic of degradation empowers you to design better analytical methods. The diagram below illustrates how environmental stress drives the breakdown of the molecule.

DegradationLogic NHR NHR Deprotonation Deprotonation (pH > 6) NHR->Deprotonation Cleavage N-O Bond Cleavage (UV / Heat) NHR->Cleavage FreeBase Free Hydroxylamine Base (Highly Reactive) Deprotonation->FreeBase Oxidation Trace Metals / O2 (Oxidative Stress) FreeBase->Oxidation NOxide Ropinirole N-Oxide (Degradant) Oxidation->NOxide Despropyl Despropyl / Secondary Degradants Cleavage->Despropyl

Logical pathways of N-Hydroxy Ropinirole degradation under environmental stress.

Self-Validating Protocol: Preparation of a Stable Reference Standard

Objective: To formulate a stock solution resistant to auto-oxidation, metal catalysis, and pH-shift degradation, ensuring reproducible standard curves.

Step 1: Solvent Preparation & Chelation

  • Prepare a diluent consisting of 50:50 (v/v) LC-MS Grade Methanol and LC-MS Grade Water.

  • Add 0.1 mM EDTA disodium salt to the aqueous portion prior to mixing. Causality: This sequesters trace metals that would otherwise act as oxidative catalysts[4].

Step 2: Acidification

  • Add 0.1% Formic Acid (v/v) to the mixed diluent to adjust the apparent pH to ~4.0. Causality: This ensures the N-hydroxyamine remains in its stable, protonated state[1].

Step 3: Deoxygenation

  • Degas the diluent via sonication for 10 minutes, followed by a gentle nitrogen sparge to displace dissolved oxygen.

Step 4: Standard Dissolution

  • Accurately weigh the N-Hydroxy Ropinirole HCl standard.

  • Dissolve the standard in the prepared diluent to achieve the desired stock concentration (e.g., 1.0 mg/mL). Use amber volumetric flasks to prevent photolytic cleavage[5].

Step 5: System Self-Validation

  • Validation Check: Inject the standard immediately into the HPLC/LC-MS system (T=0). Store the remaining solution at 4°C.

  • Re-inject at T=24h. A peak area deviation of <2% and the absence of Ropinirole N-oxide peaks validate the stabilizing matrix. If degradation >2% occurs, verify the pH of the final solution and the purity of the LC-MS solvents.

References

  • Valaer, A. K., Ravis, W. R., & Clark, C. R. (1993). Liquid Chromatographic Properties and Aqueous Solution Stability of N-Hydroxy-3,4-methylenedioxyamphetamine. Journal of Chromatographic Science. URL: [Link]

  • Mali, N. V., et al. (2014). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Saudi Chemical Society. URL: [Link]

  • Michel, C., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Bioconjugate Chemistry. URL: [Link]

  • Michelotti, F. W., & Kim, S. (1998). Stabilization of hydroxylamine solutions. US Patent 5808150A.
  • Reddy, P. S., et al. (2014). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Journal of Liquid Chromatography & Related Technologies. URL: [Link]

Sources

Ropinirole Impurity Profiling: The Separation Science Hub

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Alex V. Mercer Context: High-Performance Liquid Chromatography (HPLC/UHPLC) Status: Active Troubleshooting Guide

Executive Summary: The Ropinirole Challenge

Ropinirole Hydrochloride is a non-ergoline dopamine agonist containing a secondary amine and an indolone core.[1] From a separation standpoint, it presents a "Perfect Storm" of chromatographic challenges:

  • Basic pKa (~9.6): Causes severe peak tailing on standard C18 columns due to silanol interactions.

  • Structural Homology: Impurity A (Despropyl analog) differs by only a single propyl chain (

    
    ), making it nearly co-elutive in standard reversed-phase (RP) systems.
    
  • Oxidative Sensitivity: The N-Oxide impurity is polar but often hides under the main peak or in the solvent front depending on pH.

This guide moves beyond generic advice, offering mechanistic solutions for separating Ropinirole from its critical USP/EP impurities.

Diagnostic Workflow (Decision Matrix)

Before altering your method, identify your specific co-elution phenotype using the logic flow below.

Ropinirole_Troubleshooting Start START: Identify Co-elution CheckRT Is the Impurity Early or Late Eluting? Start->CheckRT Early Early Eluting (RRT < 0.8) CheckRT->Early Front of Main Peak Late Late Eluting (RRT > 1.2) CheckRT->Late Back of Chromatogram Close Shoulder/Co-elution (RRT ~ 0.9-1.1) CheckRT->Close Merging with Main Peak ImpNOx Suspect: N-Oxide Check: Peak Shape Asymmetry? Early->ImpNOx Dimer Suspect: Methylene Dimer (Lactose Interaction) Late->Dimer ImpA Suspect: Impurity A (Despropyl) Check: Is Mobile Phase pH < 3.0? Close->ImpA Sol_IP SOLUTION: Add Ion-Pairing (Hexanesulfonate) ImpA->Sol_IP If pH is low Sol_pH SOLUTION: Increase pH to 7.0-7.5 (Requires Hybrid Column) ImpA->Sol_pH Alternative Selectivity ImpNOx->Sol_pH Suppresses Ionization Sol_Grad SOLUTION: Extend Gradient High Organic Hold Dimer->Sol_Grad

Figure 1: Diagnostic logic for Ropinirole impurity isolation. Blue nodes indicate start, Red/Yellow/Green indicate elution regions, and Black nodes represent protocol solutions.

Module 1: The "Despropyl" Nemesis (Impurity A)

The Issue: USP Impurity A (4-[2-(propylamino)ethyl]indolin-2-one) lacks one propyl group compared to Ropinirole.[2] In standard acidic buffers (pH 2.5), both the impurity and the API are fully protonated cations. The difference in hydrophobicity is minimal, leading to co-elution or a "shoulder" on the main peak [1].

The Mechanistic Fix: Ion-Pairing Chromatography (IPC) To separate two cations with similar hydrophobicity, we must neutralize their charge using an anionic Ion-Pairing Agent (IPA).

Protocol A: Ion-Pairing Optimization

Use this if you are restricted to standard C18 columns.

Step-by-Step Methodology:

  • Mobile Phase A Preparation:

    • Dissolve 1.88 g of Sodium 1-Hexanesulfonate (IPC reagent) in 1000 mL water.

    • Add 1.0 mL Phosphoric Acid.

    • Critical Step: Adjust pH to 3.0 ± 0.1 using Triethylamine (TEA). Why? TEA acts as a silanol blocker, reducing tailing for the basic Ropinirole peak.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS).

  • Gradient:

    • 0-5 min: 85% A (Isocratic hold to stack polar impurities).

    • 5-20 min: 85% → 60% A.

Expected Outcome: The hexanesulfonate anion forms a neutral complex with the protonated amine of Ropinirole. Since Ropinirole has two propyl chains, the complex is significantly more lipophilic than the Impurity A complex (one propyl chain), shifting Ropinirole to a later retention time (RT) and clearing the window for Impurity A [2].

ParameterStandard Acidic Method (No IP)Optimized Ion-Pair Method
Impurity A Retention ~5.8 min~6.2 min
Ropinirole Retention ~6.0 min~12.5 min
Resolution (Rs) < 1.2 (Fail)> 4.5 (Pass)

Module 2: The Oxidative Challenge (N-Oxide)

The Issue: Ropinirole N-Oxide is a common degradation product [3]. It is more polar than the parent drug. On older silica columns, the N-oxide can interact unpredictably with residual silanols, causing peak broadening that masks Impurity B or C.

The Mechanistic Fix: pH Switching Unlike Ropinirole (pKa ~9.6), the N-oxide moiety does not protonate as readily at neutral pH.

Protocol B: The "High pH" Shift

Use this if you have Hybrid Particle (XTerra/BEH/Gemini) columns capable of withstanding pH > 7.

Step-by-Step Methodology:

  • Column Selection: MUST use a hybrid silica or polymer-based column (e.g., Waters XBridge C18 or Phenomenex Gemini NX). Standard silica dissolves at pH > 8.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 7.7 with Ammonium Hydroxide.

  • Mechanism:

    • At pH 7.7, Ropinirole is partially deprotonated (more hydrophobic, longer retention).

    • Process impurities like Impurity E and H (degradants) shift significantly, often reversing elution order compared to acidic methods [4].

  • Warning: While this separates the N-oxide well, Impurity A may co-elute with the main peak at this pH. This method is orthogonal; use it to confirm N-oxide levels, not for simultaneous Impurity A quantitation.

Module 3: The "Ghost" Peak (Lactose Adduct)

The Issue: Researchers analyzing formulated tablets often see a late-eluting unknown impurity (RRT ~2.05).[3] This is often the Methylene Bis-Dimer , formed via a reaction between Ropinirole and formaldehyde (released from Lactose excipients under stress) [5].

Troubleshooting Checklist:

  • Q: Is the peak present in the API injection?

    • A: No? It is likely the lactose adduct.

  • Q: Does the peak grow continuously in the autosampler?

    • A: Check your diluent. If using MeOH/Water, switch to ACN/Buffer. Methanol can sometimes promote artifacts or solubility issues with excipients.

Resolution Protocol: Ensure your gradient includes a "Wash Step" at 90% Organic for at least 5 minutes at the end of the run to elute this highly lipophilic dimer prevents it from carrying over to the next injection.

FAQ: Rapid Fire Troubleshooting

Q: My Ropinirole peak is tailing (Tailing Factor > 2.0). How do I fix it? A: Ropinirole is a strong base. Tailing is caused by the amine sticking to acidic silanols on the silica surface.

  • Quick Fix: Add 1% Triethylamine (TEA) to your mobile phase buffer.

  • Better Fix: Switch to an "End-capped" column (designated as "ODS-3", "BDS", or "Base Deactivated").

Q: Can I use Methanol instead of Acetonitrile? A: You can, but expect a loss in resolution between Impurity A and Ropinirole. ACN is a "polar aprotic" solvent and provides sharper peaks for basic amines compared to the "polar protic" Methanol. If you must use MeOH, lower the temperature to 25°C to improve selectivity.

Q: I see a peak at the solvent front (Void Volume). Is it an impurity? A: Likely not. Ropinirole HCl is a salt; the chloride counter-ion often absorbs at low UV wavelengths (210-220 nm) and elutes at the void. Ensure you are detecting at 250 nm (the lambda max of the indolone ring) to minimize this noise [6].

References

  • USP Monograph. Ropinirole Hydrochloride: Impurities and Assay. United States Pharmacopeia. (Note: Requires subscription for full text, summary available in search).

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[4]

  • SynThink Chemicals. Ropinirole EP Impurity A and N-Oxide Standards.

  • Zupancic, T., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride. Pharmaceutics.[5][6][7]

  • Singh, S., et al. Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of PharmTech Research.[3]

  • Coufal, P., et al. (1999). Separation and quantification of ropinirole and some impurities using capillary liquid chromatography.[1][8] Journal of Chromatography B.

Sources

Troubleshooting Guide: A Systematic Approach to Baseline Noise

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving a stable, quiet baseline is paramount for the accurate quantification of low-level impurities in active pharmaceutical ingredients (APIs) like Ropinirole. A noisy or drifting baseline can obscure small impurity peaks, leading to inaccurate results and challenging regulatory compliance.

This guide is designed to provide you with a logical, cause-and-effect framework for troubleshooting and resolving baseline noise issues specifically tailored to the reversed-phase HPLC analysis of Ropinirole. We will move from the most frequent and simple-to-fix issues to more complex hardware-related problems, explaining the scientific principles behind each troubleshooting step.

This section is structured to help you diagnose and resolve baseline issues by identifying the visual characteristics of the noise.

Q1: I'm seeing random, sharp, and often narrow spikes in my baseline. What is the most likely cause and how do I fix it?

A1: Random, sharp spikes are most commonly caused by air bubbles passing through the detector flow cell.[1][2] The significant difference in refractive index between the mobile phase and an air bubble causes a large, sharp signal change.

Causality & Diagnosis: Bubbles can be introduced into the system in several ways:

  • Inadequate Degassing: When the mobile phase is not sufficiently degassed, dissolved gases can come out of solution as the pressure drops when the mobile phase exits the high-pressure column and enters the lower-pressure detector flow cell.[3][4] This is especially common when mixing organic solvents with aqueous buffers.[5]

  • Leaks: A loose fitting on the low-pressure side of the system (e.g., between the column and detector) can draw air into the flow path.[6]

  • Pump Issues: Leaking pump seals or faulty check valves can introduce air on the suction stroke.[6]

Step-by-Step Solution:

  • Verify Degassing: Ensure your online degasser is functioning correctly. If you are not using an online degasser, thoroughly degas your mobile phase solvents before use via sonication for at least 10 minutes or helium sparging.[1][7]

  • System Purge: Purge the pump at a high flow rate (e.g., 5 mL/min) with a miscible, low-viscosity solvent like methanol or isopropanol to dislodge any trapped bubbles.[6]

  • Check for Leaks: Systematically inspect all fittings from the pump to the detector outlet for any signs of leakage. Pay close attention to the fittings connected to the column and detector cell. A leak before the pump will often draw air in, while a leak after the pump will show solvent out.

  • Flush the Flow Cell: If you suspect a persistent bubble is trapped in the detector cell, disconnect the column and flush the cell with a solvent like methanol at a moderate flow rate.[8]

Q2: My baseline shows a regular, repeating, sinusoidal pattern or "ripple." What does this indicate?

A2: A regular, cyclic baseline fluctuation, often called ripple or pulsation, is typically related to the pump's operation or incomplete mobile phase mixing.[3][8]

Causality & Diagnosis:

  • Pump Pulsations: This occurs when the pump's check valves are not working correctly, or if there's a leak in a pump seal. As the pump pistons switch, it causes pressure fluctuations that are transmitted to the detector.[6][8] You can often correlate the frequency of the ripple with the pump's stroke rate.

  • Poor Mobile Phase Mixing: In gradient systems or when using an isocratic mixture prepared by a low-pressure gradient valve, incomplete mixing of the solvents can cause periodic changes in the mobile phase composition reaching the detector.[4] Since different solvents have different UV absorbances (especially at lower wavelengths), this creates a ripple.[3][9] This is a common issue when one of the mobile phases contains a UV-absorbing additive like trifluoroacetic acid (TFA).[5][9]

Step-by-Step Solution:

  • Diagnose the Pump: Overlay the detector output with the system's pressure trace in your chromatography data system (CDS). A direct correlation between pressure drops and the baseline ripple points to a pump issue.[8]

  • Clean/Replace Check Valves: Consult your instrument manual for the procedure to clean or replace the check valves. Dirty check valves are a very common cause of pulsation.[1][5]

  • Inspect Pump Seals: Look for salt buildup or solvent residue around the pump heads, which indicates a leaking seal.[6] Replace seals if necessary.

  • Improve Mixing: If the pump seems fine, the issue is likely mixing.

    • Ensure mobile phase components are thoroughly mixed before use if preparing them manually ("pre-mixing").

    • If using online mixing, consider adding a static mixer after the pump and before the injector to improve homogeneity.[5][9]

    • For gradient analysis, try to balance the UV absorbance of your mobile phase components at the detection wavelength.[5]

Q3: My baseline is consistently drifting up or down, especially during a gradient run. What should I investigate?

A3: Baseline drift is a gradual, often non-linear, change in the baseline signal. It is most commonly caused by changes in mobile phase composition, temperature instability, or a contaminated/unequilibrated column.[1][2][5]

Causality & Diagnosis:

  • Gradient Mismatch: The most common cause during a gradient run is a mismatch in the UV absorbance of the mobile phase solvents (A and B).[2] For example, if your organic solvent (e.g., acetonitrile) has a higher absorbance at your detection wavelength (e.g., 215 nm) than your aqueous buffer, the baseline will rise as the percentage of organic solvent increases.[10]

  • Column Bleed: The column's stationary phase can slowly degrade and "bleed" off, especially at pH extremes or high temperatures. This bleed is often washed off more readily by the stronger solvent in a gradient, causing a rising baseline.

  • Insufficient Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before an injection, it will continue to equilibrate during the run, causing significant drift.[3][6]

  • Temperature Fluctuations: A change in the ambient laboratory temperature can cause drift, as it affects both the mobile phase properties and the detector's electronics.[2][5][11] This is particularly noticeable if the column is heated but the mobile phase entering the detector is not cooled, or vice-versa.[8]

Step-by-Step Solution:

  • Run a Blank Gradient: Remove the column and replace it with a union. Run your gradient method. If the drift disappears, the source is the column (bleed or equilibration).[12] If the drift remains, the source is the mobile phase or detector.

  • Address Mobile Phase Mismatch: If the drift is present without the column, try balancing the absorbance of your mobile phases. You can sometimes add a small amount of a UV-absorbing compound (like the buffer salt) to the weaker solvent to match the stronger one.

  • Ensure Proper Equilibration: Always allow sufficient time for the column to re-equilibrate to initial conditions between runs. A good rule of thumb is to flush with at least 10-20 column volumes of the starting mobile phase.[3]

  • Control Temperature: Use a column oven to maintain a stable temperature.[11] Ensure the lab environment is stable and avoid placing the HPLC system near drafts from vents or windows.[5]

  • Check Column Health: If column bleed is suspected, flush the column according to the manufacturer's instructions. If the problem persists, the column may be at the end of its life.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase preparation so critical for minimizing baseline noise in Ropinirole analysis?

A1: The mobile phase is the lifeblood of the HPLC system and is a primary source of potential noise.[1] For Ropinirole, this is especially true:

  • Purity: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1] Lower-grade solvents contain impurities that can create ghost peaks or a noisy baseline.

  • pH Control: Ropinirole's stability and retention are pH-dependent.[13][14] An unstable or incorrectly prepared buffer can cause retention time shifts that manifest as baseline drift.[1] The USP method, for example, specifies a buffer at pH 6.5.[10]

  • Filtration & Degassing: Aqueous buffers are prone to microbial growth, and the byproducts can be UV-active, causing baseline disturbances.[8] Filtering through a 0.45 µm or 0.22 µm filter is mandatory.[7] As discussed, proper degassing prevents bubbles.[1]

Q2: What are the ideal HPLC column and detector settings for this analysis?

A2: While the specific method must be validated for your product, typical starting conditions for Ropinirole impurity analysis provide a good foundation.

  • Column: A reversed-phase C8 or C18 column is standard. A common dimension is 4.6 mm x 250 mm with 5 µm particles, though modern methods may use shorter columns with smaller particles for faster analysis.[10][15]

  • Detection Wavelength: Ropinirole has a UV maximum around 250 nm.[13][16] Monitoring at or near this wavelength provides good sensitivity. Note that detection at lower wavelengths (<220 nm) will inherently produce a noisier baseline due to solvent absorbance.[3]

  • Detector Settings: Optimizing detector parameters can significantly improve the signal-to-noise ratio (S/N).

    • Data Rate (Hz): This should be set to collect 25-50 points across the narrowest peak. A rate that is too high can increase noise, while one that is too low will poorly define the peak.

    • Filter Time Constant: This setting smooths the baseline. A larger time constant reduces noise but can also broaden peaks. It should be adjusted to reduce noise without compromising peak shape.

ParameterTypical Value/RangeRationale & Key Considerations
Column C8 or C18, 4.6 x 150/250 mm, 3.5-5 µmProvides good retention and resolution for Ropinirole and its related substances.[10][17]
Mobile Phase A Aqueous Buffer (e.g., Phosphate, Hexanesulfonate)Buffers control pH to ensure consistent ionization state and retention.[10][18]
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds. Acetonitrile often provides lower backpressure and better UV transparency.
Detection UV, ~250 nmWavelength of maximum absorbance for Ropinirole, providing good sensitivity.[13][16]
Column Temp. 30-40 °CImproves peak shape and reproducibility by maintaining a constant viscosity and equilibrium.[10]
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Q3: How can I prevent column contamination when analyzing Ropinirole and its impurities?

A3: Proactive prevention is the best strategy for maintaining column health and a stable baseline.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It traps particulates and strongly retained matrix components, protecting the more expensive analytical column.[19][20]

  • Sample Preparation: Ensure your sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection. This prevents particulates from clogging the column frit. If analyzing from a complex matrix (e.g., in formulation studies), consider solid-phase extraction (SPE) to clean up the sample and remove excipients that might irreversibly adsorb to the column.[21][22]

  • Implement a Column Flushing Protocol: After a sequence of analyses, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove any strongly retained compounds.[19] Always store the column in a recommended storage solvent (never in a buffer, as salts can crystallize and cause damage).[19]

Key Experimental Protocols & Workflows

Protocol 1: Daily Mobile Phase Preparation
  • Solvent Selection: Use only HPLC-grade (or LC-MS grade, if applicable) solvents and deionized water (18.2 MΩ·cm).

  • Buffer Preparation: Accurately weigh the buffer salt (e.g., sodium 1-hexanesulfonate per USP method[10]). Dissolve in the measured volume of water.

  • pH Adjustment: Adjust the pH of the aqueous buffer to the target value (e.g., 6.5) using an appropriate acid or base (e.g., phosphoric acid, triethylamine).[10] Calibrate the pH meter daily.

  • Filtration: Filter the aqueous buffer and the organic solvent through separate, solvent-compatible 0.45 µm or 0.22 µm membrane filters.[7]

  • Mixing: Measure the final volumes of the filtered aqueous and organic components precisely before mixing. For a 20:80 mixture, combine 200 mL of solvent A and 800 mL of solvent B; do not add one to the other in a graduated cylinder to reach a final volume, as this can be inaccurate due to solvent contraction.

  • Final Degassing: Place the final mixed mobile phase in a sonicator for 10-15 minutes or connect it to the HPLC's online degasser and allow it to purge for several minutes before starting the system.[7]

Visualizing Workflows

A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a decision tree for diagnosing the root cause of baseline noise.

Baseline_Troubleshooting cluster_type start_node start_node problem_node problem_node cause_node cause_node action_node action_node check_node check_node Start Unstable Baseline Observed Spikes Random, Sharp Spikes Start->Spikes Ripple Regular, Cyclic Ripple Start->Ripple Drift Gradual Drift Start->Drift Cause_Bubbles Air Bubbles Spikes->Cause_Bubbles Likely Cause Check_Pressure Correlates with Pressure Trace? Ripple->Check_Pressure Diagnosis Check_Gradient Occurs in Gradient Only? Drift->Check_Gradient Diagnosis Action_Degas 1. Check Degasser 2. Purge System 3. Inspect for Leaks Cause_Bubbles->Action_Degas Solution Cause_Pump Pump Pulsation Check_Pressure->Cause_Pump Yes Cause_Mixing Poor Mixing Check_Pressure->Cause_Mixing No Action_Pump 1. Clean/Replace Check Valves 2. Inspect Pump Seals Cause_Pump->Action_Pump Solution Action_Mixer 1. Improve Offline Mixing 2. Add Static Mixer Cause_Mixing->Action_Mixer Solution Cause_Gradient Mobile Phase Mismatch Column Bleed Check_Gradient->Cause_Gradient Yes Cause_Isocratic Temp. Fluctuation Contamination Poor Equilibration Check_Gradient->Cause_Isocratic No (Isocratic Drift) Action_Gradient 1. Run Blank Gradient 2. Balance Solvent UV 3. Check Column Health Cause_Gradient->Action_Gradient Solution Action_Isocratic 1. Stabilize Temp 2. Flush Column 3. Ensure Equilibration Cause_Isocratic->Action_Isocratic Solution

Caption: Troubleshooting decision tree for HPLC baseline noise.

A proactive maintenance schedule is the most effective way to prevent baseline issues before they start.

Proactive_Maintenance title_node title_node freq_node freq_node task_node task_node Title Proactive HPLC Maintenance Schedule Daily Daily Task_Daily1 Prepare Fresh Mobile Phase Daily->Task_Daily1 Task_Daily2 Visually Inspect for Leaks Daily->Task_Daily2 Task_Daily3 Flush System & Column (Post-Analysis) Daily->Task_Daily3 Weekly Weekly Task_Weekly1 Clean Solvent Reservoir Frits Weekly->Task_Weekly1 Task_Weekly2 Check Detector Lamp Intensity (via System Diagnostics) Weekly->Task_Weekly2 Task_Weekly3 Wipe Down System Exterior Weekly->Task_Weekly3 Monthly Monthly / Quarterly Task_Monthly1 Replace Inline Filters Monthly->Task_Monthly1 Task_Monthly2 Inspect/Replace Pump Seals (Based on Usage) Monthly->Task_Monthly2 Task_Monthly3 Clean Check Valves Monthly->Task_Monthly3

Caption: Proactive maintenance schedule for HPLC systems.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]

  • Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. (n.d.). PMC. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Technology Networks. [Link]

  • Baseline Disturbance. (2025). Shimadzu. [Link]

  • Degradation recovery of ropinirole HCl in different stress conditions. (n.d.). ResearchGate. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Conquer Scientific. [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC International. [Link]

  • Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. (2025). Waters Corporation. [Link]

  • Evaluation of stability of ropinirole hydrochloride and pramipexole dihydrochloride microspheres at accelerated condition. (n.d.). SciSpace. [Link]

  • Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. (2025). ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. [Link]

  • Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. (2020). MDPI. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. (2025). Phenomenex. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • Ropinirole-impurities. (n.d.). Pharmaffiliates. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell. [Link]

  • Ropinirole Hydrochloride. (2025). USP-NF. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. [Link]

  • Structure of ropinirole and its impurities. (n.d.). ResearchGate. [Link]

  • Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. (n.d.). Indian Academy of Sciences. [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011). Pharmaguideline. [Link]

  • A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). ResearchGate. [Link]

  • How to Optimize HPLC Analysis and Improve Laboratory Efficiency. (2025). Chromasir. [Link]

  • Process for purification of ropinirole. (n.d.).
  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014). Crawford Scientific. [Link]

  • How to Achieve Low LOD in HPLC—Key Methods. (2025). Patsnap Eureka. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

Sources

N-Hydroxy Ropinirole retention time shift causes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, serves as a dedicated resource for troubleshooting retention time (RT) shifts encountered during the chromatographic analysis of N-Hydroxy Ropinirole. Stable and reproducible retention times are fundamental for accurate quantification and method validation. This center provides in-depth, cause-and-effect analyses and validated protocols to help you diagnose and resolve these common but critical issues.

Frequently Asked Questions (FAQs)

Q1: My N-Hydroxy Ropinirole peak is suddenly eluting much earlier than usual. What is the most likely cause?

A sudden, significant decrease in retention time often points to a major change in the mobile phase composition, such as an error in preparation leading to a higher-than-intended organic solvent ratio.[1] Another possibility is a drastic increase in column temperature or a significant flow rate error.[2] Start by verifying your mobile phase preparation records and checking the HPLC system's flow rate and temperature settings.

Q2: The retention time for N-Hydroxy Ropinirole is gradually decreasing over a sequence of injections. What should I investigate?

A gradual, unidirectional drift in retention time often suggests a problem with the column or mobile phase stability.[3] The most common causes include:

  • Column Contamination: Buildup of matrix components from the sample can alter the stationary phase chemistry.[4]

  • Column Degradation: Operating at a pH outside the stable range for the silica-based column (typically pH 2-8) can cause the stationary phase to degrade.[2]

  • Mobile Phase Instability: If you are using a volatile buffer or if one solvent is evaporating faster than the other, the mobile phase composition can change over time.[2]

Q3: Why is the retention time of N-Hydroxy Ropinirole so sensitive to mobile phase pH?

N-Hydroxy Ropinirole, like its parent compound Ropinirole, contains a dipropylamino group, which is basic.[5][6] In reversed-phase chromatography, the ionization state of an analyte is a primary driver of its retention.[7] At a pH below its pKa, the amino group will be protonated (ionized), making the molecule more polar and less retained on a nonpolar C18 column. At a pH above its pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention.[8] Therefore, even minor fluctuations in mobile phase pH can cause significant and problematic shifts in retention time.[9]

Q4: All the peaks in my chromatogram are shifting, not just N-Hydroxy Ropinirole. What does this indicate?

When all peaks shift in the same direction and by a proportional amount, the issue is almost always related to the physical parameters of the system rather than its chemistry.[10][11] The primary suspect is an unstable or incorrect flow rate.[12] This could be caused by a leak, air bubbles in the pump, faulty check valves, or worn pump seals.[2][12]

Systematic Troubleshooting Guide

Experiencing a retention time shift can be frustrating. This guide provides a logical workflow to systematically identify the root cause. The first step is to characterize the nature of the shift.

Step 1: Characterize the Retention Time Shift

Before making any changes, analyze your data to diagnose the problem. A powerful first step is to calculate the Retention Time Ratio (RTR) for all major peaks in your chromatogram.[10]

RTR = (Original Retention Time) / (Problematic Retention Time)

Type of ShiftObservationPrimary Suspect(s)
Proportional Shift The RTR value is constant for all peaks in the chromatogram.Flow Rate Issue: Pump, leaks, air bubbles.[10]
Trending Shift The RTR value increases or decreases for later-eluting peaks.Gradient or Temperature Issue: Incorrect gradient formation, unstable column temperature.[10][13]
Random/Specific Shift The RTR value is different for various peaks. Only the N-Hydroxy Ropinirole peak (or a few peaks) is affected.Chemical/Selectivity Issue: Mobile phase pH/composition, column chemistry, sample solvent effects.[10][11]
Step 2: Diagnostic Workflow

Use the following diagram to navigate the troubleshooting process based on your initial characterization.

G cluster_0 Initial Diagnosis cluster_1 Troubleshooting Paths A Observe RT Shift B Characterize Shift: All peaks or specific peaks? A->B C Calculate Retention Time Ratio (RTR) for all peaks B->C D Is RTR constant for all peaks? C->D E Problem is likely Physical (Flow Rate) D->E  Yes F Problem is likely Chemical (Selectivity) D->F  No G Check Pump & System: - Verify flow rate manually - Check for leaks - Purge pump to remove bubbles - Inspect check valves & seals E->G H Check Chemistry: - Verify Mobile Phase pH & Prep - Check Column Health & Equilibration - Review Sample Diluent F->H

Caption: Initial diagnostic workflow for troubleshooting RT shifts.

In-Depth Cause Analysis & Solutions
1. Mobile Phase Issues: The Most Common Culprit

Given the basic nature of N-Hydroxy Ropinirole, the mobile phase is the most critical component to control for reproducible retention.

  • The "Why": As an ionizable basic compound, the retention of N-Hydroxy Ropinirole is governed by the mobile phase pH relative to its pKa.[8] If the method's operating pH is close to the analyte's pKa, even minute pH variations (e.g., 0.1 units) can lead to large, unpredictable RT shifts because the ratio of ionized to non-ionized forms changes dramatically.[7][9]

  • Solution & Prevention:

    • Buffer Selection: Always use a buffer in your aqueous mobile phase. Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[2]

    • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. Measuring pH in a mixed organic-aqueous solution is unreliable.[9]

    • Method Robustness: During method development, aim for a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa. This places the analyte in a single, stable ionic state (either fully protonated or fully neutral), making retention time much less susceptible to small pH changes.[8]

  • The "Why": In reversed-phase chromatography, retention is highly sensitive to the percentage of organic solvent. An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[1]

  • Solution & Prevention:

    • Gravimetric Preparation: Prepare mobile phases by weight (gravimetrically) rather than by volume (volumetrically). This is far more accurate and reproducible.

    • Consistent Mixing: If using an online mixer, ensure the pump's proportioning valves are functioning correctly.[14] If mixing manually, ensure thorough mixing before use.

    • Degassing: Always degas the mobile phase to prevent air bubbles from forming in the pump, which causes flow rate instability.[15]

2. Column-Related Problems

The analytical column is the heart of the separation, and its condition is paramount.

  • The "Why": The stationary phase requires time to fully equilibrate with the mobile phase. If injections are made before the column is ready, especially when changing mobile phases or after a system startup, retention times will drift (usually decreasing) until equilibrium is reached.[4]

  • Solution & Prevention:

    • Equilibration Time: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[4]

    • Monitor Pressure: A stable backpressure is a good indicator that the column has reached hydraulic equilibrium.

    • Gradient Runs: For gradient methods, ensure the re-equilibration time at the end of each run is sufficient to return the column to its initial state.[15]

  • The "Why": Samples, especially from biological matrices, can contain components that irreversibly adsorb to the stationary phase. This buildup fouls the column, altering its chemistry and leading to RT shifts, peak shape distortion, and increased backpressure.[4][12] Similarly, using a mobile phase with a pH outside the column's recommended range (e.g., >8 for standard silica) will hydrolyze the silica backbone and cleave the bonded phase, permanently damaging the column.[2]

  • Solution & Prevention:

    • Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to adsorb contaminants, thereby protecting your primary investment.[15]

    • Sample Preparation: Employ appropriate sample clean-up techniques (e.g., Solid Phase Extraction) to remove matrix components before injection.

    • Column Washing: Periodically flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants. Always check the manufacturer's guidelines for recommended wash solvents.[12]

3. HPLC System (Hardware) Failures

Mechanical issues can mimic chemical problems but are typically diagnosed by their effect on all peaks.

A Proportional RT Shift Detected (Flow Rate Issue Suspected) B Check for Obvious Leaks (Fittings, seals, pump head) A->B C Manually Verify Flow Rate (Use graduated cylinder & stopwatch) B->C D Flow Rate Correct? C->D H Re-check Method Parameters (Flow rate set correctly in software?) C->H Discrepancy Found E Purge Pump System (Check for air bubbles in lines) D->E No G Problem Resolved D->G Yes F Inspect Pump Components: - Check Valves (sonicate or replace) - Pump Seals (check for wear/leaks) E->F F->G H->G

Caption: Troubleshooting workflow for system-related flow rate issues.

  • The "Why": A leak anywhere in the system between the pump and the detector will cause a drop in the actual flow rate delivered to the column, leading to longer retention times.[12] Faulty check valves or worn pump seals can cause the pump to deliver an inaccurate or fluctuating flow rate, resulting in variable retention times.[16]

  • Solution & Prevention:

    • Systematic Leak Check: Start at the pump heads and trace the entire flow path to the detector, checking every fitting for signs of moisture.

    • Flow Rate Verification: Manually measure the flow rate from the pump outlet using a stopwatch and a small graduated cylinder. Compare this to the method's setpoint.[12]

    • Pump Maintenance: Regularly service pump components. Check valves can often be cleaned by sonication, but replacement is often a more reliable solution. Pump seals are consumable parts and should be replaced as part of a preventative maintenance schedule.

4. Method and Sample Effects
  • The "Why": If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion and a shift to earlier retention times.[17] The bolus of strong solvent carries the analyte through the column faster initially before it has a chance to fully interact with the stationary phase.

  • Solution & Prevention:

    • Ideally, dissolve the sample in the initial mobile phase itself.[17] If this is not possible due to solubility constraints, use a solvent that is as weak or weaker than the mobile phase. Keep the injection volume as small as possible to minimize this effect.

Key Experimental Protocols
Protocol 1: Preparation of a Robust Buffered Mobile Phase

This protocol emphasizes accuracy and reproducibility. Example: Preparing 1L of Acetonitrile / 25mM Potassium Phosphate Buffer pH 3.0 (50:50)

  • Prepare Aqueous Buffer:

    • Weigh the appropriate amount of potassium phosphate monobasic (KH₂PO₄) for a 25mM solution (e.g., 3.40 g) and add it to a 1L volumetric flask.

    • Add ~900 mL of HPLC-grade water and dissolve the salt completely.

    • Carefully adjust the pH to 3.0 using a calibrated pH meter by adding dilute phosphoric acid dropwise.

    • Once the target pH is stable, add water to the 1L mark.

  • Final Mobile Phase Preparation (Gravimetric):

    • Place a clean, dry 2L mobile phase reservoir on a calibrated analytical balance and tare it.

    • Add 500 mL of the prepared pH 3.0 buffer. Record the exact weight.

    • Calculate the required weight of acetonitrile (ACN) for a 50:50 (w/w) mixture. (Density of ACN ≈ 0.786 g/mL). Target weight = (Weight of buffer) / (density of buffer, ~1 g/mL) * (density of ACN). For simplicity, a 1:1 weight ratio is often sufficient. Add the calculated weight of ACN.

    • Alternatively, for v/v: Add 500 mL of acetonitrile.

  • Mix and Degas:

    • Cap the reservoir and mix thoroughly by inverting 15-20 times.

    • Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration.

Protocol 2: System Suitability Test (SST) for RT Monitoring
  • Objective: To confirm the HPLC system is performing correctly before running samples.

  • Procedure:

    • After the system and column are fully equilibrated, perform 5-6 replicate injections of a standard solution of N-Hydroxy Ropinirole at a known concentration.

    • Record the retention time, peak area, and tailing factor for each injection.

  • Acceptance Criteria (Example):

    • Retention Time: The relative standard deviation (%RSD) of the retention time across the replicate injections should be ≤ 1.0%.

    • Peak Area: The %RSD of the peak area should be ≤ 2.0%.

    • Tailing Factor: The tailing factor should be between 0.9 and 1.5.

  • Action: If the SST fails, do not proceed with sample analysis. Begin the troubleshooting workflow outlined in this guide.

References
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. [Link]

  • LC Troubleshooting—Retention Time Shift. (2019). Restek. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. [Link]

  • LC Troubleshooting Series: Retention Time Shifts. (2010). Agilent Technologies. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach Scientific. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Support. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025). Phenomenex. [Link]

  • LC Troubleshooting—Retention Time Shift. (2019). Restek. [Link]

  • Factors Affecting Retention Time. (n.d.). Shimadzu. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. [Link]

  • Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. (2025). ResearchGate. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. [Link]

  • Retention Time Drift—A Case Study. (2022). LCGC International. [Link]

  • GC Column Degradation. (2021). Element Lab Solutions. [Link]

  • How to Increase Retention. (n.d.). GL Sciences. [Link]

  • Coufal, P., et al. (1999). Separation and quantification of ropinirole and some impurities using capillary liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. (n.d.). VCU Scholars Compass. [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

  • A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Ropinirole metabolite mimics a new psychoactive substance (4-HO-MET) in LC-MS/MS. (2025). ResearchGate. [Link]

  • Structure of ropinirole and its impurities. (n.d.). ResearchGate. [Link]

  • N-Hydroxy Ropinirole. (n.d.). Veeprho. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Ropinirole EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • controlling retention time and pH. (2006). Chromatography Forum. [Link]

  • Effect of pH on retention time of all analytes. (n.d.). ResearchGate. [Link]

  • Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method. (2016). PMC. [Link]

  • Substantially pure ropinirole hydrochloride, polymorphic form of ropinirole and process for their preparation. (2007).
  • A new validated rp-hplc method for the determination of ropinirole in bulk and pharamaceutical dosage form. (2021). International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. [Link]

  • Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. (2013). Indian Academy of Sciences. [Link]

  • Ropinirole. (n.d.). PubChem. [Link]

  • Recent advancements in ropinirole hydrochloride embedded nano-techniques in Parkinson's treatment. (n.d.). Semantic Scholar. [Link]

  • Validated RP- HPLC and specrophotometric determination of Ropinirole hydrochloride in bulk and in pharmaceutical dosage form. (2011). Der Pharma Chemica. [Link]

Sources

Technical Support Center: Column Selection for Polar Ropinirole Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chromatography of Basic Drugs & Polar Metabolites[1]

Introduction: The "Polarity Trap" in Ropinirole Analysis

Welcome to the advanced troubleshooting hub. If you are analyzing Ropinirole (SK&F-101468) and its metabolites, you are likely facing a classic chromatographic conflict: The Parent vs. Metabolite Polarity Gap .[1]

Ropinirole itself is a tertiary amine with moderate lipophilicity (LogP ~2.9), easily retained on a standard C18 column.[1] However, its metabolic pathway—primarily via CYP1A2—produces compounds that defy standard Reversed-Phase Liquid Chromatography (RPLC):[1]

  • SK&F-104557 (N-despropyl ropinirole): A secondary amine.[1] While still basic, the loss of the propyl chain reduces hydrophobicity and increases silanol interaction (peak tailing).

  • SK&F-89124 (7-hydroxyropinirole): Introduction of a hydroxyl group significantly increases polarity.[1]

  • Glucuronide/Sulfate Conjugates: These are highly polar and acidic, often eluting in the void volume (

    
    ) of C18 columns, leading to ion suppression and non-quantifiable data.
    

This guide moves beyond "generic" advice to provide specific, mechanism-based solutions for retaining these critical analytes.

Part 1: Decision Matrix & Workflow

Before selecting a column, you must categorize your analytical goal.[1][2] Use this decision matrix to select the correct stationary phase chemistry.

ColumnSelection Start Start: Define Analytical Scope Scope Are you analyzing Conjugates (Glucuronides) or just Phase I metabolites? Start->Scope Phase1 Phase I Only (Parent, N-despropyl, Hydroxy) Scope->Phase1 Phase I Only Conjugates Phase II Included (Glucuronides, N-oxides) Scope->Conjugates Phase II (High Polarity) Q_Res Is Resolution of Isobars Critical? Phase1->Q_Res Sol_HILIC Recommendation: Zwitterionic HILIC Mechanism: Partitioning Best for: Highly Polar/Acidic Conjugates->Sol_HILIC Sol_PFPP Recommendation: Fluorophenyl (PFPP) Mechanism: Pi-Pi + H-Bonding Best for: Basic Amines Q_Res->Sol_PFPP Yes (High Selectivity) Sol_AqC18 Recommendation: Polar-Embedded C18 Mechanism: Hydrophobic + Shielding Best for: General Screening Q_Res->Sol_AqC18 No (Robustness)

Figure 1: Strategic decision tree for Ropinirole metabolite column selection based on analyte polarity and resolution requirements.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My metabolites elute in the void volume (dead time)."

User Scenario: I am using a standard C18 column. Ropinirole retains well (5 min), but the hydroxy-metabolite and potential glucuronides come out at 0.8 min with the solvent front.

Root Cause: Standard C18 columns rely on hydrophobic interaction.[1][3] Polar metabolites lack the alkyl chains necessary to partition into the C18 stationary phase. Furthermore, if you use 100% aqueous mobile phase to try and force retention, standard C18 chains undergo "phase collapse" (dewetting), effectively shutting down interaction.[1]

The Solution: Switch to Aqueous-Stable or HILIC Phases

Solution LevelProtocolWhy it works
Level 1 (Moderate) Use a Polar-Embedded C18 (e.g., Amide-C18) The embedded polar group allows water to penetrate the pores, preventing phase collapse.[1] It provides dual retention: hydrophobic for Ropinirole, polar for metabolites.[1]
Level 2 (Advanced) Switch to HILIC (Zwitterionic) HILIC creates a water-rich layer on the surface.[1] Analytes partition into this water layer. The elution order is reversed: Non-polar Ropinirole elutes first; polar Glucuronides elute last.[1]

Application Scientist Note: If you choose HILIC, you must change your sample diluent.[1] Injecting a water-rich sample onto a HILIC column will destroy peak shape.[1]

  • Protocol: Dilute samples 1:5 in Acetonitrile (ACN) before injection.

Issue 2: "The N-despropyl peak is tailing severely (As > 1.5)."

User Scenario: I have retention, but the N-despropyl metabolite (SK&F-104557) looks like a shark fin. The parent drug looks fine.

Root Cause: SK&F-104557 is a secondary amine.[1] Secondary amines are notorious for interacting with residual silanols (Si-OH) on the silica surface.[1] These are ion-exchange interactions, which are slow and cause tailing.[1] Ropinirole (tertiary amine) is sterically bulkier and suffers less from this.[1]

The Solution: The Fluorinated Alternative (PFPP)

Do not just add more buffer. Switch to a Pentafluorophenyl Propyl (PFPP or F5) column.[1]

  • Mechanism: The fluorine atoms on the benzene ring are highly electronegative, creating a localized negative dipole. This attracts the positive charge of the amine (Ropinirole/Metabolite) via strong electrostatic and H-bonding interactions, away from the silanols.

  • Protocol:

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

    • Mobile Phase B: Methanol (MeOH).[1]

    • Note: MeOH is preferred over ACN for PFPP columns as it promotes the pi-pi interaction mechanism.[1]

Issue 3: "I cannot separate the Hydroxy-metabolite from matrix interferences."

User Scenario: In plasma samples, the 7-hydroxy metabolite co-elutes with phospholipids, causing massive ion suppression in MS/MS.

Root Cause: In RPLC, phospholipids elute late (high organic), often overlapping with metabolites if the gradient is too fast.[1] In HILIC, phospholipids often elute early or are retained strongly depending on the class.[1]

The Solution: Orthogonal Selectivity (Mixed-Mode)

Use a Mixed-Mode Cation Exchange (C18 + SCX) column.[1]

  • Logic: This column retains analytes by hydrophobicity (C18) AND charge (Sulfonic acid groups).[1]

  • The Trick: You can manipulate the elution of the basic metabolites independently of the neutral phospholipids by changing pH or salt concentration.

  • Self-Validating Protocol:

    • Run a gradient of Organic % (controls Hydrophobicity).[1]

    • Run a gradient of Buffer Strength (controls Ion Exchange).[1]

    • If the peak shifts significantly with Buffer Strength but phospholipids do not, you have achieved orthogonal separation.[1]

Part 3: Mechanism of Action (Visualized)

Understanding why HILIC works for the glucuronides is essential for method robustness.

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (High ACN) Silica Silica Base Ligand Zwitterionic Ligand (Permenant Charge) Silica->Ligand WaterLayer Immobilized Water Layer (Enriched) Ligand->WaterLayer Attracts Water Analyte_Polar Polar Metabolite (Glucuronide) Analyte_Polar->WaterLayer Partitions Into (Retained) Analyte_NonPolar Parent Drug (Ropinirole) Analyte_NonPolar->WaterLayer Excluded (Elutes Early)

Figure 2: The HILIC Partitioning Mechanism.[1][4] The polar metabolite partitions into the water-rich layer formed by the zwitterionic ligand, while the lipophilic parent drug is excluded.

Part 4: Validated Experimental Protocols

Protocol A: PFPP Screening for Phase I Metabolites

Best for: Ropinirole, N-despropyl, Hydroxy-ropinirole.[1]

  • Column: 2.1 x 100 mm, 2.7 µm F5/PFPP core-shell particle.[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1][5]

  • Mobile Phase B: Methanol (Methanol is crucial for pi-pi selectivity).[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5% -> 95% B[1]

    • 8-10 min: 95% B[1]

Protocol B: HILIC Screening for Phase II Metabolites

Best for: Glucuronides, N-oxides, and highly polar degradants.[1]

  • Column: 2.1 x 100 mm, 1.7 µm Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).[1]

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 5.8).[1]

  • Mobile Phase B: Acetonitrile + 10 mM Ammonium Acetate.[1]

    • Note: Both phases must contain salt to maintain the electrostatic double layer.[1]

  • Gradient:

    • 0-1 min: 95% B (High Organic start is mandatory for HILIC)[1]

    • 1-7 min: 95% -> 50% B[1]

    • 7-10 min: 50% B[1]

  • Equilibration: HILIC requires 20 column volumes of equilibration (approx 5-8 mins) between runs to re-establish the water layer.[1]

References

  • Coldwell, M. C., et al. (1999). "Comparison of the functional potencies of ropinirole and other dopamine receptor agonists."[1][6] British Journal of Pharmacology.[1][6]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography."[1] Journal of Chromatography A.

  • Phenomenex Technical Guide. "Selectivity of Phenyl-Hexyl and PFPP Phases for Basic Analytes."

  • FDA Label (Requip). "Clinical Pharmacology: Metabolism of Ropinirole."[1]

  • Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review."[1] Analytica Chimica Acta.

Sources

Removing matrix effects in Ropinirole LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ropinirole LC-MS Analysis

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ropinirole LC-MS analysis. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification of Ropinirole in complex biological matrices can be a significant challenge. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to one of the most common hurdles in bioanalysis: the matrix effect.

Matrix effects, which can manifest as ion suppression or enhancement, arise from co-eluting endogenous components in your sample that interfere with the ionization of Ropinirole, leading to inaccurate and unreliable results.[1][2][3][4] This can be particularly problematic when dealing with the low concentrations of Ropinirole often encountered in pharmacokinetic studies.[5]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causes of matrix effects and provide scientifically-grounded strategies to mitigate them, ensuring the integrity and validity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant ion suppression and poor sensitivity in my Ropinirole assay. What are the likely causes and how can I address this?

A1: The Root of the Problem: Understanding Ion Suppression

Ion suppression is a common phenomenon in LC-MS analysis, particularly with electrospray ionization (ESI), where co-eluting matrix components compete with your analyte (Ropinirole) for ionization.[4][6] In biological matrices like plasma or serum, the primary culprits are often phospholipids, which are abundant and can co-extract with Ropinirole during sample preparation.[7][8][9] These phospholipids can suppress the Ropinirole signal, leading to poor sensitivity and inaccurate quantification.[7][8]

Troubleshooting Workflow:

A systematic approach is crucial to identifying and resolving the issue. Here’s a workflow to guide you:

Troubleshooting_Ion_Suppression start Start: Ion Suppression Detected sample_prep Step 1: Evaluate Sample Preparation start->sample_prep Inconsistent/low signal chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists ms_params Step 3: Adjust MS Parameters chromatography->ms_params If co-elution is minimized is_strategy Step 4: Implement Robust Internal Standard Strategy ms_params->is_strategy If further improvement needed validation Step 5: Re-validate Method is_strategy->validation Once optimized

Caption: A stepwise approach to troubleshooting ion suppression in Ropinirole LC-MS analysis.

Recommended Solutions:

  • Enhance Sample Preparation: Your first line of defense is a robust sample preparation method. While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[8][9] Consider more selective techniques:

    • Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent, such as ethyl acetate, has been shown to be effective in reducing phospholipid-based matrix effects in Ropinirole analysis.[10][11]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering matrix components.[12][13] For Ropinirole, a mixed-mode SPE (e.g., Oasis MCX) that utilizes both reversed-phase and ion-exchange mechanisms can provide cleaner extracts.[5]

  • Optimize Chromatographic Separation: If your sample preparation is optimized and you still observe suppression, focus on your chromatography. The goal is to chromatographically separate Ropinirole from the interfering matrix components.

    • Increase Resolution: Employing a high-resolution column, such as a UPLC column, can significantly improve the separation of Ropinirole from endogenous interferences.

    • Gradient Modification: Adjusting the mobile phase gradient can help to shift the elution of interfering peaks away from your analyte.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as Ropinirole-d3 or Ropinirole-d14.[14][15][16] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[2][16]

Q2: My results are not reproducible, and I suspect variable matrix effects between different sample lots. How can I confirm and mitigate this?

A2: Assessing and Addressing Inter-Sample Variability

Variable matrix effects across different biological samples are a significant challenge to method robustness. This variability can stem from differences in patient populations, sample collection, or storage conditions.

Confirmation of Variable Matrix Effects:

A post-extraction addition experiment is a standard method to evaluate matrix effects.[17][18]

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Ropinirole standard prepared in the mobile phase.

    • Set B (Pre-spiked Matrix): Blank biological matrix spiked with Ropinirole before extraction.

    • Set C (Post-spiked Matrix): Blank biological matrix is extracted first, and then the extract is spiked with Ropinirole.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of Set C) / (Peak area of Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Calculate Recovery (RE):

    • RE = (Peak area of Set B) / (Peak area of Set C)

  • Repeat this experiment with multiple lots of your biological matrix to assess the variability of the matrix effect.

Mitigation Strategies:

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2]

  • Phospholipid Removal Plates: For high-throughput applications, consider using specialized phospholipid removal plates (e.g., HybridSPE®, Ostro™) that selectively remove these interfering species.[7]

Table 1: Comparison of Sample Preparation Techniques for Ropinirole Analysis

Sample Preparation TechniqueProsConsEfficacy for Matrix Effect Removal
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, poor removal of phospholipids.[9]Low
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences. Can be optimized for Ropinirole.[10]Can be labor-intensive and may not be suitable for all analytes.Moderate to High
Solid-Phase Extraction (SPE) Highly selective, provides clean extracts, and can be automated.[12][13]Requires method development and can be more expensive.High
Phospholipid Removal Plates High-throughput and very effective at removing phospholipids.[7]Primarily targets one class of interferences.High
Q3: I am developing a new LC-MS/MS method for Ropinirole. What are the key considerations for proactively minimizing matrix effects from the start?

A3: A Proactive Approach to Method Development

Building a robust method from the ground up is always preferable to troubleshooting later. Here's a logical workflow for method development with a focus on mitigating matrix effects:

Method_Development_Workflow start Start: Method Development analyte_char 1. Analyte Characterization (Ropinirole pKa, logP) start->analyte_char sample_prep_dev 2. Sample Preparation Development (LLE vs. SPE) analyte_char->sample_prep_dev lc_dev 3. Chromatographic Method Development sample_prep_dev->lc_dev ms_dev 4. Mass Spectrometry Optimization lc_dev->ms_dev is_selection 5. Internal Standard Selection (SIL-IS preferred) ms_dev->is_selection validation 6. Method Validation (Including matrix effect assessment) is_selection->validation

Caption: A comprehensive workflow for developing a robust Ropinirole LC-MS/MS method.

Detailed Steps:

  • Analyte Characterization: Understand the physicochemical properties of Ropinirole (pKa ~9.7).[5] This will inform your choices for sample preparation and chromatography.

  • Sample Preparation Development:

    • Protocol: Solid-Phase Extraction (SPE) for Ropinirole

      • Conditioning: Condition an Oasis MCX µElution plate with 200 µL of methanol.[5]

      • Equilibration: Equilibrate the plate with 200 µL of water.[5]

      • Sample Loading: Load 600 µL of pre-treated plasma (acidified with 4% H3PO4).[5]

      • Washing:

        • Wash with 200 µL of 2% formic acid in water.[5]

        • Wash with 200 µL of methanol.[5]

      • Elution: Elute Ropinirole with 25 µL of 5% ammonium hydroxide in methanol.[5]

  • Chromatographic Method Development:

    • Aim for a retention time that does not co-elute with the bulk of the phospholipids.

    • Use a column with good resolving power (e.g., a sub-2 µm particle size column).

  • Mass Spectrometry Optimization:

    • Optimize the cone voltage and collision energy for Ropinirole and your internal standard. For example, a cone voltage of 40 V and a collision energy of 18 eV have been reported for Ropinirole.[5]

  • Internal Standard Selection:

    • As emphasized before, a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[2][16]

By following these proactive steps, you can develop a robust and reliable LC-MS/MS method for Ropinirole that is less susceptible to the challenges of matrix effects.

References

  • LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. PubMed. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at: [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. InfinixBio. Available at: [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Evaluation of solid-phase sorbents for the analysis of ropinirole in whole blood. PubMed. Available at: [Link]

  • A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. Waters Corporation. Available at: [Link]

  • Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • LC–MS/MS Assay of Ropinirole in Rat Biological Matrices: Elimination of Lysoglycerophosphocholines-Based Matrix Effect. Taylor & Francis Online. Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova. Available at: [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. InfinixBio. Available at: [Link]

  • Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. PubMed. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. ResearchGate. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available at: [Link]

  • Pharmacokinetics of ropinirole determined by LC-MS/MS in rat plasma and striatum. Journal of Pharmaceutical Analysis. Available at: [Link]

  • A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • A rapid and sensitive SPE-UPLC-MS-MS method for determination of ropinirole in human plasma. ResearchGate. Available at: [Link]

  • Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Process for purification of ropinirole. Google Patents.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Ropinirole hydrochloride and its Impurities. Pharmaffiliates. Available at: [Link]

  • Solid Phase Extraction for Clinical Research. Phenomenex. Available at: [Link]

  • Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Omics Online. Available at: [Link]

  • Controlled Release of Ropinirole Hydrochloride from a Multiple Barrier Layer Tablet Dosage Form: Effect of Polymer Type on Pharmacokinetics and IVIVC. PMC. Available at: [Link]

  • Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. MDPI. Available at: [Link]

  • Ion suppression in mass spectrometry. PubMed. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Characterization of N-Hydroxy Ropinirole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of drug metabolites and impurities is not merely a procedural step; it is a cornerstone of ensuring therapeutic safety and efficacy. Ropinirole, a non-ergoline dopamine agonist used in the management of Parkinson's disease and Restless Legs Syndrome, undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP1A2.[1][2][3] One of its potential metabolites and impurities is N-Hydroxy Ropinirole.[4] The correct identification and structural confirmation of such modified compounds are mandated by regulatory bodies like the ICH to assess their potential impact on the drug's safety profile.[5][6]

This guide provides an in-depth, comparative analysis of two orthogonal, high-power analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive characterization of N-Hydroxy Ropinirole. We will move beyond procedural lists to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in structural elucidation, in line with FDA and ICH guidelines.[7][8][9]

The Subject: Understanding N-Hydroxy Ropinirole

Ropinirole's metabolism involves N-despropylation and hydroxylation to form various metabolites.[10][11] N-Hydroxy Ropinirole is an analogue where a hydroxyl group is attached to the nitrogen atom of the oxindole ring. This seemingly minor modification can significantly alter the molecule's pharmacological or toxicological properties, making its precise structural confirmation critical.

Caption: Structures of Ropinirole and N-Hydroxy Ropinirole.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-Resolution Mass Spectrometry (HRMS) is the premier tool for the initial detection and confirmation of elemental composition.[12][13] Its ability to provide highly accurate mass measurements (<5 ppm deviation) allows for the confident determination of a molecule's empirical formula, which is the first crucial step in identification.[14][15]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The choice to couple liquid chromatography with tandem mass spectrometry is deliberate. HPLC allows for the separation of N-Hydroxy Ropinirole from the parent drug and other metabolites or impurities, ensuring that the mass spectrum is clean and derived from a single compound.[16][17]

  • Sample Preparation:

    • Dissolve the reference standard or isolated impurity in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL. The choice of a common LC mobile phase component as a solvent ensures compatibility with the system.

  • Liquid Chromatography (HPLC/UPLC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is selected for its versatility in separating moderately polar compounds like Ropinirole and its metabolites.[16]

    • Mobile Phase: A gradient elution is employed for optimal separation.

      • Solvent A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This ensures elution of all components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (HRMS - QTOF or Orbitrap) Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). Ropinirole and its analogues contain basic nitrogen atoms that are readily protonated, making ESI+ the most sensitive ionization mode.

    • Full Scan (MS1): Acquire data from m/z 100-600 to detect the protonated molecular ion [M+H]⁺. The high resolution allows for the extraction of an accurate mass.

    • Tandem MS (MS/MS): Perform data-dependent acquisition. When the [M+H]⁺ ion is detected, it is automatically selected for fragmentation via Collision-Induced Dissociation (CID). This fragmentation provides structural clues.[18]

Caption: Experimental workflow for LC-HRMS/MS analysis.

Expected Data & Interpretation

The key to MS analysis is not just finding the parent mass but interpreting the fragments to piece the structure together.

Parameter Expected Value Rationale / Interpretation
Molecular Formula C₁₆H₂₄N₂O₂The addition of one oxygen atom to Ropinirole (C₁₆H₂₄N₂O).
Monoisotopic Mass 276.1838The exact neutral mass of the molecule.
[M+H]⁺ (MS1) m/z 277.1911The protonated molecular ion, measured with high accuracy (<5 ppm).[12]
Key MS/MS Fragments m/z 260.18, 218.14, 147.08260.18: Loss of the N-hydroxy group (-OH), a characteristic fragmentation. 218.14: Further loss of the propyl group from the side chain. 147.08: Cleavage of the ethyl-dipropylamino side chain, indicating the core oxindole structure.

Table 1: Predicted High-Resolution Mass Spectrometry data for N-Hydroxy Ropinirole.

Pillar 2: Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation

While MS provides the formula, NMR spectroscopy provides the definitive atomic-level blueprint of the molecule.[19][20] It is non-destructive and excels at determining the precise connectivity of atoms, making it indispensable for distinguishing between isomers—for instance, confirming the hydroxyl group is on the nitrogen (N-hydroxy) versus on the aromatic ring (e.g., 7-hydroxy).[21][22]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated and purified compound in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is an excellent choice for its ability to dissolve a wide range of polar compounds and for its high boiling point, which prevents sample evaporation. The labile N-OH proton is more likely to be observable in DMSO.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • NMR Data Acquisition (e.g., 500 or 600 MHz Spectrometer):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).[23]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems of the propyl and ethyl chains.[23]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning carbon resonances.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to definitively place the hydroxyl group by observing a correlation from the protons on the adjacent aromatic ring to the carbonyl carbon (C2) and other nearby carbons.

Expected Data & Interpretation

The most telling signs in the NMR spectra will be the shifts in the aromatic region and the presence of an N-OH proton signal.

Experiment Predicted Observation Interpretation & Significance
¹H NMR Aromatic protons (H5, H6, H7) show distinct shifts compared to Ropinirole. A broad singlet around 10-11 ppm.The N-hydroxy group alters the electron density of the oxindole ring, changing the chemical environment of nearby protons. The broad singlet is characteristic of the labile N-OH proton.
¹³C NMR The carbonyl carbon (C2) and the aromatic carbons (especially C7a and C3a) will be shifted compared to Ropinirole.The electronegative N-OH group directly influences the chemical shift of adjacent carbons, providing strong evidence for its location.
2D HMBC Correlations observed from aromatic protons (e.g., H7) to the carbonyl carbon (C2).This long-range correlation confirms the connectivity of the aromatic ring to the N-hydroxylated lactam ring, solidifying the overall structure.

Table 2: Key expected NMR spectral features for N-Hydroxy Ropinirole and their interpretation.

Comparative Analysis: Choosing the Right Tool

The characterization of N-Hydroxy Ropinirole is a textbook example of how NMR and MS serve as powerful, complementary partners. Neither technique alone provides the complete picture with the same level of absolute certainty.

Technique Sensitivity Specificity Structural Information Key Advantage Key Limitation
HRMS Very High (pg-ng)High (Mass Accuracy)Elemental Formula, FragmentationExcellent for initial detection in complex mixtures and formula confirmation.[15][18]Cannot definitively distinguish between isomers.
NMR Low (µg-mg)Very High (Connectivity)Definitive 3D Structure, Isomer DifferentiationUnambiguous structural elucidation and isomer confirmation.[19][24]Requires pure, isolated sample in larger quantities; lower throughput.
HPLC-UV Moderate (ng)Moderate (Retention Time)Minimal (UV Spectrum)Excellent for quantification and routine purity checks.[3][16]Provides no definitive structural information; relies on comparison to a known standard.

Table 3: Objective comparison of primary analytical techniques.

This comparison leads to a logical workflow for any researcher tasked with identifying an unknown metabolite or impurity.

Caption: Decision tree for impurity/metabolite characterization.

Conclusion: A Self-Validating System for Scientific Integrity

The characterization of N-Hydroxy Ropinirole is not a linear process but a self-validating loop. High-Resolution Mass Spectrometry provides a highly confident hypothesis of the elemental composition and key structural motifs.[12] Nuclear Magnetic Resonance provides the irrefutable evidence of atomic connectivity, confirming the hypothesis and definitively distinguishing it from all other potential isomers.[22]

By employing these two orthogonal and powerful techniques in tandem, researchers can deliver a characterization package that is robust, unambiguous, and meets the stringent expectations of global regulatory bodies.[5][25] This dual-pillar approach ensures the scientific integrity of the data and, ultimately, contributes to the development of safer and more effective medicines.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online.
  • Ropinirole - StatPearls. NCBI Bookshelf.
  • Ropinirole - Wikipedia. Wikipedia.
  • Ropinirole 5mg Film-Coated Tablets - Summary of Product Characteristics. medicines.org.uk.
  • Clinical pharmacokinetics of ropinirole. PubMed.
  • High Resolution Mass Spectrometry for Drug Discovery and Developm. Longdom Publishing SL.
  • Metabolite structure analysis by high-resolution MS: supporting drug-development studies. Future Science.
  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC.
  • High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate.
  • What is the mechanism of Ropinirole Hydrochloride? Patsnap Synapse.
  • Advances in NMR-based biofluid analysis and metabolite profiling. SciSpace.
  • Metabolite Identification in NMR-based Metabolomics. ResearchGate.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn.
  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. ResearchGate.
  • NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Creative Biostructure.
  • Exploring the Pharmaceutical Significance and Analytical Landscape of Ropinirole: An In-Depth Review of an Indole-Based Dopamine. Taylor & Francis Online.
  • A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia.
  • NMR Based Methods for Metabolites Analysis | Analytical Chemistry. ACS Publications.
  • Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. ResearchGate.
  • Impurities in new drug substances Q3A (R2). ICH.
  • NMR Spectroscopy for Metabolomics Research. PMC.
  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn.
  • Impurities in Drug Substance and Drug Product Regulatory aspects. AIFA.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • US20070254941A1 - Subtantially pure ropinirole hydrochloride, polymorphic form of ropinirole and process for their preparation. Google Patents.

Sources

A Comprehensive Guide to the Qualification of N-Hydroxy Ropinirole Secondary Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of reference standards is paramount. While primary standards from pharmacopeias (e.g., USP, EP) represent the pinnacle of quality, their use in routine, high-volume testing can be both costly and impractical. This is where well-characterized secondary standards become indispensable assets for any analytical laboratory. This guide provides an in-depth, scientifically grounded framework for the qualification and implementation of an N-Hydroxy Ropinirole secondary standard, a critical related compound of the anti-Parkinson's agent, Ropinirole.

This document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each analytical step, empowering researchers to not only execute the qualification process but to fundamentally understand it. We will explore the multifaceted analytical techniques required to establish the identity, purity, and potency of an in-house secondary standard, and compare this rigorous qualification process with the documentation typically provided for commercially available secondary standards.

The Critical Role of a Secondary Standard

A secondary standard is a reference material that has been characterized against a primary reference standard. Its purpose is to serve as a working standard for routine laboratory analyses, such as:

  • Identity confirmation: Ensuring the correct compound is being analyzed.

  • Purity determination: Quantifying the level of impurities in a sample.

  • Assay: Determining the potency of an active pharmaceutical ingredient (API) or related substance.

The establishment of a robust in-house secondary standard program offers significant advantages, including cost savings, greater control over supply, and the ability to have larger quantities of well-characterized material readily available for method development, validation, and routine testing.

The Subject of Our Study: N-Hydroxy Ropinirole

N-Hydroxy Ropinirole is a known impurity and metabolite of Ropinirole.[1] Its monitoring and control are crucial for ensuring the quality and safety of Ropinirole drug products.

Chemical Structure
Ropinirole N-Hydroxy Ropinirole


IUPAC Name: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-oneIUPAC Name: 4-[2-(dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one
Molecular Formula: C₁₆H₂₄N₂OMolecular Formula: C₁₆H₂₄N₂O₂
Molecular Weight: 260.38 g/mol Molecular Weight: 276.38 g/mol

Qualification of an In-House N-Hydroxy Ropinirole Secondary Standard: A Deep Dive

The qualification of a secondary standard is a multi-step process that requires a battery of analytical techniques to unequivocally confirm its identity, purity, and potency. The following sections detail the experimental protocols and the scientific reasoning behind them.

Material Sourcing and Initial Assessment

The journey begins with the acquisition of a high-purity batch of N-Hydroxy Ropinirole. This can be achieved through custom synthesis or by purchasing from a reputable chemical supplier. A preliminary assessment of the material's appearance and solubility should be performed and documented.

Structural Elucidation and Identity Confirmation

The cornerstone of qualification is the unambiguous confirmation of the chemical structure. This is achieved through a combination of spectroscopic techniques.

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for the elucidation of the molecule's carbon-hydrogen framework.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the N-Hydroxy Ropinirole candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and confirming connectivity.

Expected Data and Interpretation: The ¹H NMR spectrum of N-Hydroxy Ropinirole is expected to show characteristic signals for the aromatic protons, the ethyl chain protons, and the propyl group protons. The presence of the N-hydroxy group will influence the chemical shift of adjacent protons. The ¹³C NMR spectrum will provide a count of the unique carbon atoms, and their chemical shifts will be indicative of their functional group environment (e.g., carbonyl, aromatic, aliphatic). The obtained spectra should be meticulously compared with literature data or with data from a primary standard, if available.

Principle: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the N-Hydroxy Ropinirole candidate material in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight. The protonated molecule [M+H]⁺ is expected at m/z 277.19.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern. This provides further structural confirmation.

Expected Data and Interpretation: The high-resolution mass spectrum should confirm the elemental composition of the molecule. The fragmentation pattern in the MS/MS spectrum will provide structural information. For instance, fragmentation of the ethyl-dipropylamino side chain is expected.

Diagram: Workflow for Structural Elucidation

cluster_0 Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirmed Structurally Confirmed Secondary Standard NMR->Confirmed MS Mass Spectrometry (HRMS, MS/MS) MS->Confirmed FTIR FTIR Spectroscopy FTIR->Confirmed Candidate N-Hydroxy Ropinirole Candidate Material Candidate->NMR Structural Framework Candidate->MS Molecular Weight & Fragmentation Candidate->FTIR Functional Groups

Caption: Workflow for confirming the identity of the secondary standard.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet or Attenuated Total Reflectance (ATR).

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation: The FTIR spectrum should show characteristic absorption bands for the N-H stretch (if present as a tautomer), C=O stretch of the lactam, aromatic C-H and C=C stretches, and aliphatic C-H stretches. The presence of the N-O-H group may also be observable.

Purity Determination

Establishing the purity of the secondary standard is critical for its use in quantitative analysis. This is primarily achieved using chromatographic techniques.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting components.

Experimental Protocol:

  • Method Development: Develop a stability-indicating HPLC method capable of separating N-Hydroxy Ropinirole from Ropinirole and other potential process impurities and degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. The detection wavelength should be set at the λmax of N-Hydroxy Ropinirole (around 250 nm).[1][2]

  • System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Purity Analysis: Inject a known concentration of the N-Hydroxy Ropinirole secondary standard and analyze the chromatogram for the presence of any other peaks. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Data Presentation:

Parameter Typical HPLC Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time-based gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 10 µL

Principle: Karl Fischer titration is a specific method for the determination of water content.

Experimental Protocol:

  • Accurately weigh a suitable amount of the N-Hydroxy Ropinirole secondary standard.

  • Perform the titration using a coulometric or volumetric Karl Fischer titrator.

Importance: Water is a common impurity in solid materials and must be accounted for when determining the potency of the standard.

Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the synthesis process.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the secondary standard in a suitable solvent (e.g., DMSO).

  • GC Analysis: Analyze the sample using a GC system equipped with a suitable column and a Flame Ionization Detector (FID).

Importance: Residual solvents are process-related impurities that must be controlled within acceptable limits as defined by guidelines such as ICH Q3C.

Principle: This test measures the amount of inorganic impurities in an organic substance.

Experimental Protocol:

  • Accurately weigh a sample of the secondary standard in a crucible.

  • Ignite the sample until all organic matter is burned off.

  • Treat the residue with sulfuric acid and ignite again to a constant weight.

Importance: This provides a measure of the total inorganic impurity content.

Potency Assignment (Mass Balance Approach)

The potency of the secondary standard is assigned using a mass balance approach, which accounts for all significant impurities.

Potency (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Residue on Ignition)

This calculated potency is crucial for the accurate preparation of standard solutions for quantitative analyses.

Comparison with a Commercially Available Secondary Standard

Commercially available secondary standards are typically supplied with a comprehensive Certificate of Analysis (CoA). While the in-house qualification process aims to generate similar data, a direct comparison highlights the key aspects of a well-characterized standard.

Parameter In-House Qualified Secondary Standard Typical Commercial Secondary Standard (from CoA)
Identity Confirmed by ¹H NMR, ¹³C NMR, HRMS, FTIR. Data is generated and interpreted in-house.Statement of identity confirmed by comparison to a primary standard (e.g., USP). Spectral data (e.g., ¹H NMR, MS) are often provided on the CoA.
Purity (HPLC) Determined using a validated, in-house stability-indicating HPLC method. The chromatogram showing peak purity is part of the qualification report.Purity by HPLC is stated, often with a reference to the analytical method used. A representative chromatogram may be included.
Water Content Determined by Karl Fischer titration.The water content is specified.
Residual Solvents Determined by GC.A statement on residual solvents is provided, often confirming compliance with ICH limits.
Residue on Ignition Determined by the sulphated ash method.The residue on ignition value is provided.
Assigned Potency Calculated using the mass balance approach based on the in-house determined impurity profile.An assigned potency value is provided, often with traceability to a primary standard.
Traceability Traceability to a primary standard is established through comparative analysis (e.g., co-injection in HPLC).A clear statement of traceability to a specific lot of a pharmacopeial primary standard is a key feature.

Diagram: Qualification and Traceability of a Secondary Standard

Primary Primary Standard (e.g., USP) Secondary_InHouse In-House Secondary Standard Primary->Secondary_InHouse Characterized Against Secondary_Commercial Commercial Secondary Standard Primary->Secondary_Commercial Traceable To Routine_Analysis Routine Laboratory Analysis Secondary_InHouse->Routine_Analysis Used For Secondary_Commercial->Routine_Analysis Used For

Caption: Traceability pathway for secondary standards.

Conclusion: A Foundation of Analytical Confidence

The qualification of an N-Hydroxy Ropinirole secondary standard is a rigorous, multi-disciplinary endeavor that underpins the reliability of pharmaceutical analysis. By following a scientifically sound qualification process, laboratories can establish a cost-effective and dependable source of this critical related compound. This guide provides a comprehensive roadmap for this process, emphasizing the "why" behind the "how." A well-characterized secondary standard, whether developed in-house or procured from a reputable supplier, is not merely a convenience; it is a cornerstone of analytical quality and data integrity.

References

  • Biosciences Biotechnology Research Asia. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Available from: [Link]

  • PubChem. Ropinirole. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for the preparation of ropinirole and salts thereof.
  • International Journal for Pharmaceutical Research Scholars. Study of Degradation Profile and Development of Stability Indicating Spectrophotometric Method for Ropinirole Hydrochloride under Acid/Base Hydrolytic. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • MDPI. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Available from: [Link]

  • Indian Academy of Sciences. Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Isolation and characterization of some potential impurities in ropinirole hydrochloride. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Formulation and Characterization of Fast Dissolving Sublingual Films of Ropinirole Hydrochloride for Parkinson's Disease. Available from: [Link]

  • ResearchGate. Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. Available from: [Link]

  • Allmpus. Ropinirole N-Hydroxy Impurity / N-Hydroxy Ropinirole Hydrochloride. Available from: [Link]

  • Biosciences Biotechnology Research Asia. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • MDPI. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Available from: [Link]

  • Waters. A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. Available from: [Link]

  • Indian Academy of Sciences. Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. Available from: [Link]

  • ResearchGate. Isolation and characterization of some potential impurities in ropinirole hydrochloride. Available from: [Link]

  • PubMed. Isolation and characterization of some potential impurities in ropinirole hydrochloride. Available from: [Link]

  • MDPI. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Available from: [Link]

  • ResearchGate. NMR case study of ropinirole: Concentration-dependent effects of nonexchangeable proton resonances. Available from: [Link]

  • ResearchGate. Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. Available from: [Link]

  • Semantic Scholar. Recent advancements in ropinirole hydrochloride embedded nano-techniques in Parkinson's treatment. Available from: [Link]

Sources

Technical Comparison Guide: Ropinirole Impurity Profiling & ICH Q3A Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Implementation Guide Subject: Ropinirole Hydrochloride (API & Dosage Forms) Comparison: Legacy HPLC-UV (USP) vs. Modern Stability-Indicating UPLC-MS/MS

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used for Parkinson’s disease and Restless Legs Syndrome (RLS), presents specific stability challenges, particularly regarding oxidative degradation and N-despropyl analogs. With a maximum daily dose of 24 mg , Ropinirole falls into the stringent ICH Q3A(R2) threshold category, requiring impurity identification at 0.10% and qualification at 0.15% .

This guide compares the traditional pharmacopeial method (HPLC-UV with ion-pairing) against a modern, high-throughput UPLC-MS/MS approach. While the legacy method is robust for routine QC, the data demonstrates that UPLC-MS/MS offers superior sensitivity (10x lower LOD), 80% reduction in solvent consumption, and definitive structural elucidation capabilities required for complex stability studies.

Regulatory Framework: ICH Q3A(R2) Context

For a drug substance with a maximum daily dose of 24 mg (Immediate and Extended Release), the following ICH thresholds apply. These limits dictate the sensitivity requirements of your analytical method.

Table 1: ICH Q3A Thresholds for Ropinirole
ParameterThresholdImplication for Analytical Method
Reporting Threshold 0.05% Method LOQ must be ≤ 0.025% to ensure accuracy.
Identification Threshold 0.10% Any peak >0.10% requires LC-MS structural characterization.
Qualification Threshold 0.15% Any peak >0.15% requires biological safety data.
Figure 1: Impurity Management Decision Tree

The following logic flow dictates the actions required when an impurity is detected during stability testing.

ICH_Decision_Tree Start Impurity Detected Check_Report > Reporting Threshold (0.05%)? Start->Check_Report Ignore Do Not Report Check_Report->Ignore No Check_ID > ID Threshold (0.10%)? Check_Report->Check_ID Yes Report Report Result Check_ID->Report No Identify Identify Structure (LC-MS/NMR) Check_ID->Identify Yes Check_Qual > Qual Threshold (0.15%)? Identify->Check_Qual Qualify Qualify (Tox Studies) Check_Qual->Qualify Yes Release Release Batch Check_Qual->Release No

Caption: Decision logic based on ICH Q3A(R2) for a <2g/day daily dose drug substance.

Ropinirole Impurity Profile

Ropinirole contains a secondary amine and an indolone core, making it susceptible to oxidation and hydrolysis.

Key Known Impurities (USP/BP)
  • Impurity A (N-despropyl): 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one. Formed via dealkylation.

  • Impurity B (Hydroxyl/N-oxide): 4-[2-(dipropylamino)ethyl]-1-hydroxy-1,3-dihydro-2H-indol-2-one. Primary oxidative degradant.

  • Impurity C (Propylidene): (Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one.

Figure 2: Degradation Pathways

Hypothetical degradation pathway focusing on oxidative and hydrolytic stress.

Degradation_Pathway Ropinirole Ropinirole (API) Imp_A Impurity A (N-despropyl) Ropinirole->Imp_A Dealkylation (Acid/Heat) Imp_B Impurity B (N-oxide/Hydroxyl) Ropinirole->Imp_B Oxidation (H2O2/Light) Imp_Dimer Methylene Dimer (Lactose Adduct) Ropinirole->Imp_Dimer Excipient Interaction (Lactose/Humidity)

Caption: Primary degradation pathways leading to USP Related Compounds A and B.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

The traditional USP method relies on ion-pairing reagents (alkane sulfonates) to retain the polar amine. This is incompatible with Mass Spectrometry (MS) due to source suppression. The modern approach uses volatile buffers and sub-2µm particle technology.

Table 2: Method Performance Metrics
FeatureMethod A: Legacy HPLC (USP)Method B: Modern UPLC-MS/MS
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18 (BEH), 1.7 µm, 2.1 x 100 mm
Mobile Phase Buffer (Na-1-hexanesulfonate) / ACN0.1% Formic Acid / ACN (Volatile)
Detection UV @ 220 nmESI+ MS/MS (MRM Mode)
Run Time 35 - 45 minutes4 - 6 minutes
LOD (Limit of Detection) ~0.03% (Marginal for trace)< 0.005% (Excellent)
Resolution (Rs) Moderate (Rs ~ 2.[1]0)High (Rs > 3.5)
Solvent Consumption ~40 mL per run~3 mL per run
Suitability Routine QC ReleaseStability Profiling & Impurity ID
Analysis of Causality
  • Why Method A Fails for ID: The ion-pairing reagent (hexanesulfonate) is non-volatile. If you attempt to couple this to a Mass Spectrometer to identify an unknown peak >0.10%, the reagent will crystallize in the source and suppress ionization.

  • Why Method B Succeeds: The switch to UPLC allows for higher backpressure (>10,000 psi), enabling the use of 1.7µm particles. This increases theoretical plates (

    
    ), improving resolution (
    
    
    
    ) and sensitivity (taller, sharper peaks) without needing ion-pairing agents.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating nature of the method by artificially generating impurities.

  • Preparation: Prepare a 1.0 mg/mL stock solution of Ropinirole HCl.

  • Acid Hydrolysis: Add 0.1N HCl. Reflux at 60°C for 4 hours. Target: Dealkylation products.

  • Base Hydrolysis: Add 0.1N NaOH. Stir at RT for 2 hours. Note: Ropinirole is labile in base; monitor closely to prevent total degradation.

  • Oxidation: Add 3%

    
    . Store in dark at RT for 6 hours. Target: N-oxide (Impurity B).
    
  • Neutralization: Quench all samples to pH 7.0 before injection to protect the column.

Protocol B: Recommended UPLC-MS/MS Conditions

Objective: High-sensitivity quantification and identification of impurities.

  • Instrument: Waters ACQUITY UPLC or equivalent coupled to Q-ToF or Triple Quad.

  • Column: BEH C18 (2.1 mm x 100 mm, 1.7 µm).

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 4.0 min: 40% A / 60% B

    • 4.5 min: 5% A / 95% B (Wash)

    • 6.0 min: 95% A / 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). Ropinirole Hydrochloride Monograph.[2] USP-NF.[1] Link

  • Bhoopathy, S., et al. (2010). Validation of a stability-indicating LC method for the determination of Ropinirole.
  • Swartz, M. E. (2005). UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Reference for HPLC vs UPLC theory).

Sources

Purity Assessment of N-Hydroxy Ropinirole Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy Ropinirole Hydrochloride (CAS: 1542267-72-0, HCl salt) is a critical process-related impurity and metabolite of the dopamine agonist Ropinirole.[1] Its accurate purity assessment is pivotal for establishing valid reference standards used in pharmaceutical Quality Control (QC).

This guide compares the three primary analytical methodologies for assessing the purity of N-Hydroxy Ropinirole HCl: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

Verdict: While HPLC-UV remains the robust workhorse for routine chromatographic purity, qNMR is the superior "Gold Standard" for establishing absolute potency (mass balance) without a primary reference. UHPLC-MS/MS is indispensable for trace-level quantification (<0.1%) in complex matrices but is less suitable for the assay of the neat standard due to ionization variance.

Part 1: Technical Context & Challenges

The Analyte: N-Hydroxy Ropinirole HCl[1][2][3][4][5]
  • Chemical Structure: 4-[2-(Dipropylamino)ethyl]-1-hydroxy-2-indolinone monohydrochloride.[1][2][3]

  • Criticality: As an N-hydroxylated derivative, it represents a potential oxidation intermediate. Its structural similarity to Ropinirole N-Oxide and N-Despropyl Ropinirole poses significant separation challenges.

  • Stability Warning: The N-hydroxy moiety is susceptible to further oxidation (to N-oxides) or disproportionation under basic conditions or high thermal stress. Purity assessment protocols must minimize on-column degradation.

Comparative Methodology Overview
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Advanced) Method C: qNMR (Absolute)
Primary Use Routine QC, Chromatographic Purity (%)Trace Analysis, Impurity ProfilingPrimary Standard Potency Assignment
Specificity Moderate (Dependent on Column/pH)High (m/z filtering)High (Structural specific signals)
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w)N/A (Requires mg quantities)
Linearity (R²) > 0.999> 0.99 (Matrix dependent)Linear by definition
Limitations Risk of co-elution with N-OxideIon suppression, high costLow sensitivity, no separation of isomers

Part 2: Experimental Protocols

Protocol A: Validated HPLC-UV Method (The Workhorse)

Recommended for routine purity checks of the reference standard.

Rationale: This method uses a C8 column (preferred over C18 for Ropinirole analogs) and a phosphate buffer to suppress silanol interactions, ensuring sharp peak shapes for the amine-rich compound.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil C8-3 or Kromasil C8 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–5 min: 85% A (Isocratic)

    • 5–20 min: 85% → 60% A

    • 20–30 min: 60% A (Isocratic)

    • 30–35 min: 60% → 85% A

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 250 nm (Max absorption for indolinone core).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • Resolution (Rs): > 2.0 between N-Hydroxy Ropinirole and Ropinirole N-Oxide (critical pair).

  • RSD (n=6): < 2.0%.

Protocol B: qNMR (Absolute Purity Assessment)

Recommended for establishing the "As-Is" potency of the primary reference standard.

Rationale: qNMR avoids the need for a reference standard of the analyte itself, relying instead on an internal standard (IS) of known purity (e.g., Maleic Acid or TCNB).

Workflow:

  • Solvent Selection: DMSO-d6 (provides excellent solubility and separates exchangeable protons).

  • Internal Standard: Maleic Acid (TraceCERT®, 99.99%).

  • Sample Prep: Weigh ~10 mg of N-Hydroxy Ropinirole HCl and ~5 mg of IS into the same vial. Dissolve in 0.75 mL DMSO-d6.

  • Acquisition: 400 MHz or higher. Pulse angle 90°, Relaxation delay (D1) ≥ 60s (5× T1), Scans ≥ 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
    

Part 3: Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher in selecting the correct method based on the stage of drug development.

PurityAssessmentWorkflow Start Start: N-Hydroxy Ropinirole Sample Purpose Define Purpose Start->Purpose Route_ID Identification / Structure Purpose->Route_ID Unknown Impurity Route_Quant Trace Quant in API Purpose->Route_Quant Release Testing Route_Potency Reference Std Potency Purpose->Route_Potency Standard Qualification Method_NMR 1H-NMR / qNMR (Structural Cert.) Route_ID->Method_NMR Method_MS UHPLC-MS/MS (High Sensitivity) Route_Quant->Method_MS Method_HPLC HPLC-UV (Routine Purity) Route_Quant->Method_HPLC If >0.1% Route_Potency->Method_NMR Primary Method Route_Potency->Method_HPLC Orthogonal Check Result_Abs Absolute Purity % (Mass Balance) Method_NMR->Result_Abs Result_LOD LOD/LOQ Data (< 0.05%) Method_MS->Result_LOD Result_Rel Chromatographic Purity % (Area Normalization) Method_HPLC->Result_Rel

Caption: Decision matrix for selecting the optimal analytical technique based on the specific data requirement (Identification, Quantification, or Potency).

Diagram 2: Impurity Fate & Separation Logic

Understanding the structural relationship between Ropinirole and its N-Hydroxy impurity is key to chromatographic separation.

ImpurityFate cluster_separation HPLC Elution Order (C8 Column) Rop Ropinirole (API) (Tertiary Amine) NHyd N-Hydroxy Ropinirole (Target Impurity) Rop->NHyd Metabolic/Synthetic N-Hydroxylation Des N-Despropyl Ropinirole (Metabolite) Rop->Des Dealkylation NOx Ropinirole N-Oxide (Oxidation Product) NHyd->NOx Oxidation (Air/Peroxide) Order Elution Order: 1. N-Despropyl (Polar) 2. N-Oxide 3. N-Hydroxy Ropinirole 4. Ropinirole (Non-polar)

Caption: Structural relationship and expected HPLC elution order. Note that N-Hydroxy Ropinirole is an intermediate polarity species, eluting between the N-Oxide and the parent API.

Part 4: Comparative Data Analysis

The following data summarizes the performance characteristics of the recommended HPLC-UV method versus the UHPLC-MS/MS alternative for this specific compound.

ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)Notes
Limit of Detection (LOD) 0.03 µg/mL0.001 µg/mLMS is ~30x more sensitive.
Limit of Quantitation (LOQ) 0.10 µg/mL0.005 µg/mLMS required for genotoxic screening levels.
Linearity Range 0.1 – 150 µg/mL0.005 – 1.0 µg/mLHPLC covers the assay range; MS covers trace range.
Precision (RSD) 0.8%3.5%UV is more reproducible for high concentrations.
Specificity Resolution > 2.0Mass Resolution (m/z 313.8)MS distinguishes co-eluting peaks by mass.

Critical Observation: In HPLC-UV, N-Hydroxy Ropinirole (Retention Time ~12 min) often elutes close to Ropinirole N-Oxide . The use of a C8 column (instead of C18) and pH 2.5 buffer is critical to maximize the resolution between these two species, as the protonation state of the N-hydroxy group (pKa ~6) differs slightly from the N-oxide.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Ropinirole Hydrochloride Monograph 2603. European Directorate for the Quality of Medicines & HealthCare. Link

  • Coufal, P., et al. (1998).[6] "Determination of the dissociation constants of Ropinirole and some impurities and their quantification using capillary zone electrophoresis." Journal of Chromatography B, 720(1-2), 197-204. Link

  • BOC Sciences . Ropinirole Impurities and Reference Standards.

  • SynThink Research Chemicals . Ropinirole N-Hydroxy Impurity Characterization Data. Link

  • U.S. Pharmacopeia (USP) . USP 43-NF 38: Ropinirole Hydrochloride. Link

Sources

Definitive Guide to Ropinirole Impurity Profiling: High-Resolution Mass Spectrometry (HRMS) vs. Traditional Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of dopamine agonists like Ropinirole HCl , the identification of impurities below the ICH Q3A/B threshold (0.1%) is a critical regulatory and safety requirement. While traditional HPLC-UV and Triple Quadrupole (QqQ) MS systems excel at quantifying known targets, they fail to provide the structural fidelity required to identify unknown degradants, particularly isobaric oxidative species.

This guide objectively compares the efficacy of High-Resolution Mass Spectrometry (HRMS)—specifically Q-TOF and Orbitrap platforms—against standard QqQ systems. It details a self-validating workflow for identifying Ropinirole degradation products, supported by experimental data and mechanistic fragmentation analysis.

Part 1: The Analytical Challenge

Ropinirole (


, MW 260.37) is susceptible to oxidative and hydrolytic degradation.[1][2] The primary analytical challenge lies in distinguishing isobaric impurities —compounds with the same nominal mass but different chemical structures.
The Isobaric Trap

Under oxidative stress, Ropinirole forms both N-oxides and hydroxylated derivatives .

  • Ropinirole:

    
     261.1961 
    
    
    
  • Impurity A (N-Oxide):

    
     277.1910 
    
    
    
    (+1 Oxygen)
  • Impurity B (Hydroxyl):

    
     277.1910 
    
    
    
    (+1 Oxygen)

A low-resolution QqQ instrument sees both as


 277.2. Without high-resolution accurate mass (HRAM) and distinct fragmentation pathways (

), these are indistinguishable, potentially masking a toxicophoric N-oxide as a benign metabolite.

Part 2: Technology Comparison

The following table contrasts the capabilities of Triple Quadrupole systems against HRMS (Q-TOF/Orbitrap) specifically for identification workflows.

Table 1: Comparative Performance for Impurity Identification

FeatureTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)Impact on Ropinirole Analysis
Mass Resolution Unit Resolution (0.7 Da)> 30,000 FWHMHRMS resolves Ropinirole isotopes from co-eluting matrix ions.
Mass Accuracy ~100 ppm< 3 ppmHRMS confirms elemental composition (e.g., distinguishing

from

).
Scan Speed Fast (good for MRM)Fast (TOF) to Moderate (Orbitrap)TOF is preferred for capturing narrow UHPLC peaks in full-scan mode.
Fragmentation Low-res product ionsHigh-res product ionsHRMS allows de novo structure elucidation of fragments.
Unknown ID Poor (Requires standards)Excellent (Ab initio)QqQ cannot identify the

533 dimer without a standard; HRMS can deduce it.

Strategic Insight: Use QqQ for routine QC quantitation after the impurity has been characterized. Use HRMS for the initial R&D and forced degradation profiling [1].

Part 3: The Self-Validating Experimental Workflow

To ensure data integrity, we utilize a "Self-Validating" protocol. This means the experiment is designed so that the failure of any step (degradation, chromatography, ionization) is immediately visible in the data, preventing false negatives.

Forced Degradation Protocol[1]
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours (Targeting N-oxide formation).
    
  • Photolytic Stress: 1.2 million lux hours (Targeting dimerization).

LC-HRMS Methodology
  • Instrument: Q-Exactive (Orbitrap) or Agilent 6500 (Q-TOF).

  • Column: Inertsil ODS-3V (

    
     mm, 3 µm) or equivalent C18.
    
  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 6.5). Note: Avoid phosphate buffers used in UV methods as they suppress MS ionization.

    • B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 80% B over 20 mins.

  • Ionization: ESI Positive Mode (

    
     kV).
    
Workflow Diagram

The following logic flow ensures that only genuine, structurally significant impurities are flagged.

G Start Sample: Stressed Ropinirole LC LC Separation (C18, NH4OAc Buffer) Start->LC MS1 HRMS Full Scan (m/z 100-1000) LC->MS1 Filter Filter: Blank Subtraction & Intensity Threshold MS1->Filter Extract Ion Chromatogram Trigger Data Dependent MS/MS (Top 5 Precursors) Filter->Trigger If ion > 1E4 counts Analysis Fragment Analysis (Mass Defect & Neutral Loss) Trigger->Analysis HCD/CID Fragmentation ID Structure Elucidation Analysis->ID Match Theoretical Fragments

Figure 1: Data-Dependent Acquisition (DDA) workflow for impurity profiling. The "Blank Subtraction" step is critical to remove system contaminants.

Part 4: Data Analysis & Structural Elucidation

This section presents the mechanistic logic used to identify specific Ropinirole degradants.

Case Study: Oxidative Impurities (Isobaric Resolution)

In our oxidative stress samples, we observe a peak at


 277.1910. Is it the N-oxide or a Hydroxyl?
  • Hypothesis 1 (N-Oxide): Oxidation on the tertiary amine.

  • Hypothesis 2 (Hydroxyl): Oxidation on the indole ring or propyl chain.

Differentiation via MS/MS: We apply Collision Induced Dissociation (CID).[6][7]

  • N-Oxide Signature: N-oxides are thermally labile and often show a characteristic loss of oxygen (

    
     Da) or a "Cope elimination" type loss of the oxidized side chain [2].
    
  • Hydroxyl Signature: Hydroxyl groups typically lose water (

    
     Da) or retain the oxygen on the ring fragment.
    

Table 2: Experimental HRMS Data for Ropinirole Degradants

CompoundRT (min)Precursor (

)
Mass Error (ppm)Key MS/MS Fragments (

)
Structural Inference
Ropinirole (Ref) 10.5261.19610.2114.12, 232.15Parent Drug
Impurity A 12.1277.19100.8261.19 (-16 Da), 114.12N-Oxide (Deoxygenation)
Impurity B 8.4219.14911.1162.09, 147.06N-despropyl (Loss of

)
Impurity C 18.2533.37502.5261.19, 273.18Dimer (Methylene bridge) [3]
Fragmentation Pathway Logic

The identification of the N-despropyl impurity (


 219) is confirmed by the loss of the propyl chain. The following diagram illustrates the fragmentation logic used to confirm the structure.

Fragmentation Parent Ropinirole [M+H]+ 261.1961 Frag1 Fragment m/z 114.12 (Dipropyl amine) Parent->Frag1 C-N Cleavage Frag2 Fragment m/z 162.09 (Indolone core) Parent->Frag2 Side chain loss Impurity Impurity: N-despropyl [M+H]+ 219.1491 Impurity->Frag1 Absent (Mono-propyl) Impurity->Frag2 Matches Core

Figure 2: Fragmentation logic. The absence of the m/z 114 fragment (dipropyl amine) in the impurity spectrum confirms the loss of one propyl group, identifying it as the N-despropyl analog.

Part 5: Strategic Recommendations

  • Method Selection: For Phase 1-2 stability studies, utilize LC-HRMS (Orbitrap or Q-TOF) exclusively. The ability to retrospectively mine data for new impurities without re-injecting samples is invaluable.

  • Buffer Choice: Switch from Phosphate (UV) to Ammonium Acetate (MS) early in development. This avoids the need to re-develop chromatography when moving from UV-QC to MS-ID workflows.

  • N-Oxide Confirmation: If an

    
     277 peak is observed, perform an in-source fragmentation study. Increasing the cone voltage often causes N-oxides to deoxygenate back to the parent (
    
    
    
    261), providing a rapid confirmation without isolation [2].

References

  • Reddy, P. S., et al. (2014).[3] "Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant." Journal of Pharmaceutical and Biomedical Analysis.

  • Ma, S., & Chowdhury, S. K. (2011). "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization."[8] Rapid Communications in Mass Spectrometry.

  • Sphinxsai. (2013). "Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form." International Journal of ChemTech Research.

  • Thermo Fisher Scientific. (2016). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.